The table below summarizes the key chemical identification and predicted physicochemical properties of 4-Dihydroboldenone.
| Property Category | Detail / Value |
|---|---|
| Common Name | This compound [1] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] |
| Other Synonyms | 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one [1] [2] |
| HMDB ID | HMDB0006035 [1] |
| CAS Registry Number | 10529-96-1 [1] |
| Chemical Formula | C₁₉H₂₈O₂ [1] |
| Average Molecular Weight | 288.4244 Da [1] [2] |
| Monoisotopic Mass | 288.20893 Da [1] [2] |
| Class | Androgens and derivatives [1] |
| Predicted Water Solubility | 0.013 g/L [1] [3] |
| Predicted LogP | 3.38 [1] [3] |
| Melting Point | Not Available |
| Experimental Water Solubility | Not Available |
The following table details the key experimental protocols and spectroscopic methods used for the identification and analysis of this compound.
| Method / Spectrum Type | Experimental Conditions / Key Details | Accessibility / Notes |
|---|---|---|
| General Role in Analysis | Metabolite of Boldenone; crucial for detecting illegal AAS use [1] | Parent steroid is often fully metabolized [1] |
| Predicted GC-MS Spectrum | • Ionization: 70 eV, Positive • Instrument: Single quadrupole (predicted by CFM-ID) [4] | Predicted spectrum; used as a guide [4] | | Predicted LC-MS/MS Spectra | Multiple spectra predicted at 10V, 20V, and 40V in both Positive and Negative modes [3] | Available for review on FoodB [3] | | Predicted 1D NMR Spectra | Multiple ¹H and ¹³C NMR spectra predicted at various frequencies (25-226 MHz for ¹³C; 100-900 MHz for ¹H) [2] | Available for review on NP-MRD [2] |
To provide context for the significance of detecting this compound, the table below summarizes relevant biological and regulatory information.
| Aspect | Key Information |
|---|---|
| Biological Origin | Metabolite of Boldenone (an androgenic anabolic steroid) [1] |
| Primary Significance | Marker for illegal use of Boldenone in meat production and athletics [1] [3] |
| Toxicological Effects (Boldenone) | • Reproductive Toxicity: Significant harmful effects on male rabbit reproductive functions; reduced testes/epididymis weight, sperm motility/count, serum testosterone; histopathological damage [5]. • Other Risks: Classified by IARC as probable human carcinogen (Class 2A); associated with cardiovascular, hepatic, neuroendocrine damage, and psychiatric disorders [5]. | | Regulatory Status | Use is officially banned in humans and animals for human consumption [1] [5] |
The relationship between boldenone and its metabolite, this compound, can be visualized through the following metabolic pathway. This diagram illustrates the context in which this compound is identified and measured.
> The metabolic and analytical pathway from the parent compound, Boldenone, to its key metabolite, this compound, and subsequent detection.
The data on this compound highlights several critical points for researchers:
The table below summarizes the key identifiers and predicted physical properties of 4-Dihydroboldenone.
| Property Type | Details |
|---|---|
| CAS Registry Number | 10529-96-1 [1] [2] [3] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] [4] |
| Average Molecular Weight | 288.4244 g/mol [1] [2] [4] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2] |
| Common Synonyms | 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one [1] [2] [3] |
| Classification | Androgen and derivative; 3-oxo-Δ¹-steroid; 17β-hydroxy steroid [1] [2] |
| Predicted Physico-Chemical Properties | Value |
|---|---|
| Water Solubility | 0.013 g/L [1] [2] |
| logP | 3.38 [1] [2] |
| pKa (Strongest Acidic) | 19.38 [1] [2] |
| Polar Surface Area | 37.3 Ų [1] [2] |
| Bioavailability | Yes [1] |
| Rule of Five | Yes [1] [2] |
This compound is formed from its parent compound, Boldenone, via a phase I metabolic reaction involving the reduction of the C4-C5 double bond [1] [2] [3]. This metabolic step is crucial because most anabolic steroids are extensively metabolized, and often the parent steroid is not excreted. Therefore, identifying stable metabolites like this compound is essential for detecting illegal use [1] [2].
The following diagram illustrates the metabolic relationship between Boldenone and this compound, along with other key metabolic pathways and detection contexts.
Metabolic pathway of Boldenone to this compound and subsequent detection.
Detecting this compound and similar steroids requires sophisticated analytical techniques due to low concentrations and complex biological matrices [5] [6].
| Analytical Aspect | Commonly Used Methods & Workflows |
|---|---|
| Primary Techniques | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5] [7] [6], Gas Chromatography-Mass Spectrometry (GC-MS) [8] |
| Sample Preparation | Solid-Phase Extraction (SPE) [5], Enzymatic Hydrolysis (for conjugated metabolites) [7] |
| Advanced Techniques | Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) – provides an additional separation dimension and Collision Cross Section (CCS) values for confident identification [6] |
| Typical Biological Matrix | Urine [5] [7] [6] |
The use of Boldenone is officially banned in both human athletics and in animals intended for human consumption due to its androgenic anabolic properties and reported toxicological effects on the cardiovascular, hepatic, and neuroendocrine systems [1] [2]. The detection of its metabolites, including this compound, is therefore a critical component of anti-doping and food safety control programs [1] [5].
The table below summarizes the core chemical identification data for 4-Dihydroboldenone, compiled from metabolite databases [1] [2] [3].
| Property | Description |
|---|---|
| Systematic IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2] |
| Other Chemical Names | 17β-Hydroxy-5β-androst-1-en-3-one; 5β-Androst-1-en-17β-ol-3-one; Dihydroboldenone; δ1-Dihydrotestosterone (δ1-DHT) [1] [2] [4] |
| CAS Registry Number | 10529-96-1 [1] [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] [3] |
| Average Molecular Weight | 288.4244 g/mol [1] [2] [3] |
| Monoisotopic Mass | 288.20893 Da [2] [3] |
| Chemical Classification | Androgen and derivative; 3-oxo-Δ1-steroid; 17β-hydroxysteroid [1] [3] |
This compound, also known as 1-Testosterone, is a potent AAS that binds selectively to the androgen receptor (AR) [4].
The following diagram illustrates the metabolic origin and primary pharmacological pathway of this compound:
Because most anabolic steroids are extensively metabolized, identifying their metabolites is crucial for detecting illegal use [1] [2].
The use of this compound and related AAS is strictly controlled due to their significant health risks and potential for abuse.
For researchers designing studies, the following table summarizes key experimental data and predicted physicochemical properties.
| Property / Data | Value / Methodology | Notes / Reference |
|---|---|---|
| Predicted Water Solubility | 0.013 g/L | ALOGPS [1] [2] |
| Predicted logP | 3.38 | ALOGPS [1] [2] |
| Predicted pKa (Strongest Acidic) | 19.38 | ChemAxon [1] [2] |
| In Vivo Bioassay | Growth stimulation of levator ani muscle, prostate, and seminal vesicles in laboratory models. | Compared to testosterone propionate [4] |
| Detection Protocol | Gas chromatography-mass spectrometry (GC-MS) of urine samples. | Confirmatory testing for doping control [4] |
| Hepatotoxic Effect | Significant increase in liver weight observed in studies. | Marker of potential liver stress/toxicity [4] |
The table below summarizes the core chemical information for 17β-Hydroxy-5β-androst-1-en-3-one and its relationship to a more widely studied isomer.
| Property | Description |
|---|---|
| Systematic Name | 17β-Hydroxy-5β-androst-1-en-3-one [1] |
| Common Name | 4-Dihydroboldenone [1] |
| Formula | C19H28O2 [1] |
| Molecular Weight | 288.431 g/mol [1] |
| Isomer of Interest | 1-Testosterone (17β-Hydroxy-5α-androst-1-en-3-one) [2] [3] |
The key difference between these two isomers lies in the configuration at the 5-position:
Gas Chromatography data is available for a structurally related methylated compound, which can serve as a useful reference for analytical method development.
Table: Gas Chromatography Data for 17-β-Hydroxy-17-α-methyl-5-β-androst-1-en-3-one [4]
| Column Type | Active Phase | Retention Index (RI) | Temperature Program | Reference |
|---|---|---|---|---|
| Capillary | SE-54 | 2593 | 5 °C/min from 200 °C to 320 °C | Schänzer, Opfermann, et al., 1992 |
Based on the available information, a direct biosynthetic pathway for 17β-Hydroxy-5β-androst-1-en-3-one in humans has not been explicitly mapped. However, you can infer potential routes from general steroid biochemistry.
The following diagram outlines a logical experimental workflow to elucidate the pathway, based on known steroid metabolism.
To experimentally determine the pathway, consider these methodologies derived from the search results:
The table below summarizes the core information about this compound.
| Property | Description |
|---|---|
| Chemical Name | (5β,17β)-17-Hydroxyandrost-1-en-3-one [1] [2] |
| Role | Metabolite of Boldenone [1] [2] |
| Significance | A biomarker for detecting the illegal use of boldenone in sports and livestock [1] [2] |
| Molecular Formula | C₁₉H₂₈O₂ [1] [2] |
| CAS Registry Number | 10529-96-1 [1] [2] |
Because most anabolic steroids are extensively metabolized, the parent compound is rarely excreted. Therefore, identifying metabolites like this compound is crucial for accurate doping control and residue monitoring in food-producing animals [1] [2].
The most reliable methods for detecting this compound involve gas chromatography coupled with mass spectrometry (GC-MS), which requires specific sample preparation and derivatization to achieve high sensitivity.
One established methodology for determining this compound in human urine is Gas Chromatography/Negative-Ion Chemical Ionization Tandem Mass Spectrometry (GC/NCI-MS/MS) [3]. The workflow is as follows:
Experimental workflow for GC/NCI-MS/MS analysis of this compound.
The following table summarizes the quantitative performance of the GC/NCI-MS/MS method for detecting this compound and related steroids [3].
| Analytical Method | Linear Range (Correlation Coefficient) | Achievable Detection Limit (S/N=3) |
|---|---|---|
| GC/NCI-MS | Not Specified | 5-20 parts per billion (ppb) |
| GC/NCI-MS/MS | 0.9880 - 0.9988 | 5-20 parts per billion (ppb) |
Detecting anabolic steroids at trace levels in complex biological matrices presents significant challenges that require advanced methodologies.
The table below summarizes the core identity and metabolic relationships of 4-Dihydroboldenone.
| Property | Description |
|---|---|
| Systematic Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] |
| Common Aliases | 1-Testosterone; δ1-Dihydrotestosterone (δ1-DHT); Dihydroboldenone [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [3] |
| Average Molecular Weight | 288.4244 g/mol [1] [3] |
| CAS Registry Number | 10529-96-1 [1] [3] |
| Parent Compound | Boldenone (Δ1-Testosterone) [1] [3] |
| Metabolic Origin | 5α-reduced metabolite of Boldenone [4] [2] |
| Role in Doping Detection | Crucial metabolite for detecting illegal Boldenone use [1] [3] |
The following table details the known and predicted properties of this compound.
| Category | Details |
|---|---|
| Drug Class | Synthetic Anabolic-Androgenic Steroid (AAS) [2] |
| Primary Mechanism | Agonist of the Androgen Receptor (AR) [2] |
| Anabolic/Androgenic Potency | In vivo, an equimolar dose has similar potency to testosterone propionate in stimulating growth of prostate, seminal vesicles, and levator ani muscle [2]. |
| Key Pharmacodynamic Finding | High androgenic/anabolic potency even without further metabolism; also increases liver weight [2]. |
| Predicted Water Solubility | 0.013 g/L [1] [3] |
| Predicted logP | 3.38 [1] [3] |
| Metabolism & Excretion | Metabolized in the liver and excreted in urine [5] [2]. |
| Urine Detection Window | Metabolites can be detected for up to 3 weeks after administration of related compounds [5]. |
Detection of this compound typically relies on gas chromatography-mass spectrometry (GC-MS) analysis of urine samples [2]. The following diagram outlines the core experimental workflow for its identification as a metabolite.
Experimental Workflow for this compound Identification
The table below summarizes the core analytical method identified for the determination of 4-Dihydroboldenone in human urine using Gas Chromatography-Negative Chemical Ionization Tandem Mass Spectrometry (GC-NCI-MS/MS) [1] [2].
| Parameter | Description |
|---|---|
| Analytical Technique | Gas Chromatography / Negative-Ion Chemical Ionization Tandem Mass Spectrometry (GC/NCI-MS/MS) [1] [2] |
| Sample Matrix | Human urine [1] |
| Key Sample Preparation | Derivatization with Heptafluorobutyric Anhydride (HFBA) [1] [2] |
| Linear Range Correlation | R² of 0.9880 - 0.9988 (for the method covering multiple steroids) [1] [2] |
| Detection Limit | 5-20 ppb (Signal-to-Noise ratio of 3:1) [1] [2] |
| Additional Analytes | Method also determines 19-norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, and mesterolone [1] [2] |
The following diagram illustrates the generalized workflow for steroid analysis using this technique, from sample to result.
Role of Derivatization: The use of Heptafluorobutyric Anhydride (HFBA) is a critical step for enabling GC-NCI-MS analysis [1] [2]. Derivatization makes the steroid more volatile for gas chromatography and introduces strongly electron-capturing functional groups (the heptafluorobutyryl moiety) that dramatically enhance sensitivity in Negative Chemical Ionization (NCI) mode [3]. NCI often yields a prominent molecular ion or a characteristic fragment, which is beneficial for sensitive and selective detection [3].
Comparison with LC-MS/MS Methods: More recent methods for detecting boldenone and its metabolites, including this compound, often use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]. A key advantage of LC-MS/MS is that it can often analyze samples with less preparation, sometimes even bypassing the hydrolysis and derivatization steps required for GC-MS, thus simplifying and speeding up the process [4].
To obtain a modern and complete protocol, I suggest you:
4-Dihydroboldenone (5β-androst-1-en-17β-ol-3-one), also known as BM1, is a primary metabolite of the anabolic-androgenic steroid boldenone in humans. The detection of this compound in biological matrices is particularly relevant in doping control and forensic toxicology, as it serves as a crucial marker for identifying boldenone misuse [1] [2]. Boldenone itself is a synthetic anabolic steroid with structural similarity to testosterone, characterized by dehydrogenation at the C-1,2 position, and is prohibited in both human sports and animals destined for food production by the World Anti-Doping Agency (WADA) and other regulatory bodies [3] [4]. The significance of monitoring this compound stems from the fact that most anabolic steroids are extensively metabolized, with little to no parent compound excreted unchanged, making metabolite identification essential for effective detection of misuse [1].
The metabolism of boldenone in humans involves multiple pathways, with this compound representing a key reduction product. After administration, boldenone undergoes phase I metabolism (reduction) followed by phase II conjugation with glucuronic acid and sulfate, resulting in metabolites that are excreted in urine [3] [4]. Research has demonstrated that this compound is excreted primarily as a conjugate with glucuronic acid, though sulfated metabolites have also been identified as potentially useful markers for extending the detection window [3]. The metabolic pathway of boldenone to this compound involves 5β-reduction of the A-ring, producing a metabolite that retains the androgenic structure while increasing excretion efficiency through enhanced water solubility of its conjugates.
The detection of this compound in human urine has evolved significantly from traditional GC-MS methods to more advanced liquid chromatography-mass spectrometry (LC-MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While GC-MS methods require hydrolysis, extraction, and derivatization steps prior to analysis [3] [5], LC-MS/MS offers the distinct advantage of direct analysis of both free and conjugated steroids without the need for chemical derivatization [3] [4]. This methodological advancement has significantly reduced sample preparation time while improving the detection capability for polar metabolites and conjugated species that are challenging to analyze by GC-MS. The selection of an appropriate analytical method depends on several factors, including required sensitivity, specificity, sample throughput, and available instrumentation.
Table 1: Comparison of Analytical Methods for this compound Detection
| Method Type | Sample Preparation | Limit of Detection | Key Advantages | Key Limitations |
|---|---|---|---|---|
| GC-MS | Hydrolysis with β-glucuronidase, liquid-liquid extraction, derivatization | Not specifically reported for BM1 | Robust, widely established, good sensitivity for non-polar metabolites | Time-consuming, cannot analyze conjugates directly, requires derivatization |
| LC-MS/MS (ESI+) | Solid-phase extraction, no hydrolysis or derivatization | <1 ng/mL for boldenone and metabolites [6] | Direct analysis of conjugates, no derivatization, higher specificity | Matrix effects, requires sophisticated instrumentation |
| Automated in-tube SPME/LC-MS | In-tube solid-phase microextraction, automated | Not specified for BM1 | Minimal sample volume, automated, high throughput | Method optimization required, not widely validated |
The transition to LC-MS/MS with electrospray ionization (ESI) has revolutionized steroid analysis in recent years, particularly for doping control applications. This technique enables the direct detection of intact steroid conjugates, thereby eliminating the time-consuming and potentially inaccurate hydrolysis procedures [4]. The capability to analyze sulfate and glucuronide conjugates directly provides important advantages for doping control, as these conjugated metabolites often exhibit longer detection windows compared to their free counterparts [3]. Furthermore, LC-MS/MS methods have demonstrated excellent performance for the detection of this compound and other boldenone metabolites with detection capabilities below 1 ng/mL in urine matrices [6], which is essential for detecting the low concentrations encountered in doping control samples.
Materials and Reagents:
Procedure:
For laboratories equipped with automation capabilities, in-tube solid-phase microextraction offers an efficient alternative:
Materials:
Procedure:
This automated approach significantly reduces sample preparation time and minimizes manual intervention, improving reproducibility for high-throughput applications.
Liquid Chromatography System:
Mass Spectrometry System:
Table 2: MS/MS Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Ionization Mode |
|---|---|---|---|---|
| This compound (BM1) | 289.2 [M+H]+ | 135.1, 227.2, 271.2 | 20-30 | ESI+ |
| Boldenone | 287.2 [M+H]+ | 121.1, 135.1, 269.2 | 20-30 | ESI+ |
| Boldenone sulfate | 367.2 [M+H]+ | 97.0, 287.2 | 25-35 | ESI- |
| Boldenone glucuronide | 463.3 [M+H]+ | 287.2, 113.1 | 20-30 | ESI+ |
| Epiboldenone sulfate | 367.2 [M+H]+ | 97.0, 287.2 | 25-35 | ESI- |
The following workflow diagram illustrates the complete analytical procedure for detecting this compound in human urine:
Figure 1: Experimental Workflow for this compound Analysis in Urine
Robust analytical methods for detecting this compound require comprehensive validation to ensure reliability, particularly in regulatory contexts such as doping control. Key validation parameters include:
The identification of this compound in urine samples is confirmed based on several criteria:
For boldenone and its metabolites including this compound, special consideration is needed when low concentrations are detected (below 25 ng/mL), as endogenous production has been reported in rare cases [3]. In such instances, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) may be required to confirm exogenous origin by measuring carbon isotope ratios [3].
The detection of this compound in human urine represents a critical capability for effective doping control and forensic toxicology. The methodologies outlined in these application notes, particularly LC-MS/MS with electrospray ionization, provide robust, sensitive, and specific approaches for identifying this important boldenone metabolite. The continued development of extraction techniques and analytical instrumentation promises further improvements in detection windows and specificity, ultimately supporting the effort to maintain integrity in sports and protect public health. As analytical challenges evolve, particularly with the potential for endogenous production in rare cases, the implementation of complementary techniques such as GC/C/IRMS remains valuable for unambiguous determination of exogenous steroid administration.
This compound (also known as 5β-androst-1-en-17β-ol-3-one) is a primary metabolite of the anabolic steroid boldenone. [1] [2] [3] Its identification is crucial in doping control and forensic analysis because the parent compound, boldenone, is extensively metabolized, and the parent steroid is rarely excreted unchanged. [2] [3] this compound belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones. [1] [2]
The use of boldenone, and by extension its metabolites, is officially banned in both human athletics and in animals intended for human consumption due to its androgenic anabolic properties and associated toxicological risks. [1] [2] [3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. [4] [5] It is considered a "gold standard" for forensic substance identification due to its high specificity. [6] [5]
The rationale for using GC-MS in steroid analysis includes:
Effective sample preparation is critical for isolating this compound from complex matrices like urine or dietary supplements.
Protocol for Urine Samples (Enzymatic Hydrolysis & Extraction) [8]
Protocol for Dietary Supplements (Liquid-Liquid Extraction) [7]
Alternative: Solid-Phase Extraction (SPE) [6] SPE using cartridges packed with C18 sorbents is highly effective for cleanup and extraction of steroids from biological samples like plasma, with reported recoveries between 87-101%. [6]
Derivatization is a mandatory step for GC-MS analysis of steroids like this compound that contain hydroxyl groups. It improves volatility, thermal stability, and chromatographic performance. [7] [6]
The following table summarizes optimized instrumental parameters based on current research for identifying this compound and related steroids.
Table 1: Optimized GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Alternative / Comment |
|---|---|---|
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a (5%-phenyl)-methylpolysiloxane stationary phase. [7] | - |
| Carrier Gas | Helium (He), constant flow mode (e.g., 1.0 mL/min). [4] [7] | - |
| Injection | Splitless or pulsed splitless mode. [7] | Injector temperature: 250-280°C. [7] |
| Oven Temp. Program | - Initial: 180°C (hold 1 min) [7] | - Initial: 100°C (hold 1 min) [6] |
| - Ramp 1: 20°C/min to 240°C [7] | - Ramp 1: 50°C/min to 152°C [6] | |
| - Ramp 2: 5°C/min to 265°C [7] | - Ramp 2: 4°C/min to 240°C [6] | |
| - Ramp 3: 20°C/min to 300°C (hold 5 min) [7] | - Ramp 3: 30°C/min to 300°C (hold 3 min) [6] | |
| MS Ionization | Electron Ionization (EI) at 70 eV. [4] [8] [7] | Chemical Ionization (CI) can be used for molecular ion confirmation. [5] |
| Ion Source Temp. | 230-250°C [7] | - |
| Data Acquisition | - Full Scan Mode (m/z 50-550): For initial identification and library searching. [4] [7] | - Selected Ion Monitoring (SIM): For higher sensitivity in quantitative work. [7] |
| - Tandem MS (GC-MS/MS): Using dynamic Multiple Reaction Monitoring (dMRM) for ultimate sensitivity and specificity in complex matrices. [6] |
Under EI ionization at 70 eV, the bis-trimethylsilyl (bis-TMS) derivative of this compound and related metabolites display intense molecular ions and characteristic fragments resulting from the cleavage of the B-ring. [8]
Key mass spectral features for the This compound TMS derivative (theoretical monoisotopic mass of the underivatized compound is 288.20893 Da [1] [2]) are expected to include:
Positive identification of this compound should be based on at least two criteria to ensure specificity and avoid false positives from co-eluting compounds. [7] [5]
Table 2: Key Parameters for Confirmatory Identification
| Parameter | Acceptance Criteria |
|---|---|
| Retention Time / Retention Index | The analyte's retention time should match that of a certified reference standard within a specified tolerance (e.g., ± 0.5%). [8] [7] |
| Mass Spectrum | The acquired mass spectrum should be a high-quality match (e.g., similarity index > 85%) to a reference spectrum in a validated library. [7] [5] |
| Ion Ratio (for SIM/MSMS) | The relative abundances of selected diagnostic ions (e.g., molecular ion, key fragments) should match the reference standard within pre-defined limits (e.g., ± 10-20%). [7] |
The following workflow diagram summarizes the complete analytical procedure from sample to result.
Figure 1: Experimental workflow for GC-MS identification of this compound, covering sample preparation, analysis, and confirmatory data interpretation.
For definitive confirmation in complex matrices, GC-tandem mass spectrometry (GC-MS/MS) is highly recommended. Operating in Selected Reaction Monitoring (SRM) or dynamic MRM (dMRM) mode dramatically increases specificity by monitoring specific precursor-product ion transitions, effectively eliminating matrix background interference. [6] [5] The dMRM method, which scans transitions only near their expected retention time, provides enhanced detection sensitivity compared to traditional MRM. [6]
The following diagram illustrates the logical confirmation process.
Figure 2: Decision tree for the confirmatory identification of this compound, outlining the criteria for a positive finding.
This compound is a significant metabolite of the anabolic steroid boldenone, an androgenic anabolic steroid (AAS) intensively used for growth-promoting purposes in animals destined for meat production and as a performance enhancer in athletics. [1] As a result, its use is officially banned in both humans and in animals intended for human consumption. The identification and quantification of this compound is particularly important in doping control and forensic toxicology because most anabolic steroids are extensively metabolized, with little to no parent compound excreted unchanged. [1] [2]
This metabolite belongs to the class of organic compounds known as androgens and derivatives, which are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics. [1] The chemical structure of this compound features a characteristic Δ1-3-keto configuration and a 17β-hydroxy group, with a chemical formula of C19H28O2 and an average molecular weight of 288.4244 g/mol. [1] [2] Its metabolism and detection window make it a crucial biomarker for monitoring the illegal use of boldenone in both human sports and livestock production.
Principle: This method utilizes heptafluorobutyric anhydride (HFBA) as a derivatizing agent to enhance the detection sensitivity of this compound in GC-MS analysis. The derivatization process improves the volatility and ionization efficiency of the steroid, making it more amenable to gas chromatographic separation and mass spectrometric detection. [3] [4]
Sample Preparation Workflow:
Instrumental Parameters:
Performance Characteristics: The method demonstrates excellent linearity with correlation coefficients ranging from 0.9880-0.9988 and detection limits of 5-20 ppb at a signal-to-noise ratio of 3. [3] [4] The use of tandem mass spectrometry (MS/MS) further enhances specificity by reducing chemical noise and minimizing matrix interference.
Principle: This approach utilizes advanced chromatographic separation coupled with high-resolution mass spectrometry for the determination of this compound and related steroids without prior derivatization. The method leverages the superior separation power of UHPLC combined with the mass accuracy and selectivity of HRMS. [5]
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Detection:
Principle: For steroids like this compound that lack native fluorescence, pre-column derivatization with appropriate fluorogenic reagents is necessary to enable highly sensitive detection with HPLC-FLD. [6]
Derivatization Options:
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Sample Preparation | Derivatization | Detection Limit | Linear Range | Key Advantages |
|---|---|---|---|---|---|
| GC/NCI-MS [3] [4] | Liquid-liquid extraction | HFBA | 5-20 ppb | Not specified | Excellent sensitivity, specific fragmentation |
| GC/NCI-MS/MS [3] [4] | Liquid-liquid extraction | HFBA | Improved over GC/NCI-MS | R² = 0.9880-0.9988 | Enhanced specificity, reduced matrix effects |
| UHPLC-HRMS [5] | Solid-phase extraction | None required | Sub-ppb level | Wide dynamic range | High mass accuracy, no derivatization needed |
| HPLC-FLD [6] | SPE or LLE | Anthroyl nitrile | Comparable to MS methods | Not specified | Cost-effective, high sensitivity for specific applications |
Table 2: Derivatization Approaches for Steroid Analysis Including this compound
| Derivatization Reagent | Target Functional Groups | Reaction Conditions | Application Notes |
|---|---|---|---|
| Heptafluorobutyric Anhydride (HFBA) [3] [4] | Hydroxyl groups | 60-70°C for 30-60 min | Ideal for GC/NCI-MS, enhances electron capture |
| Anthroyl Nitriles (1-AN, 9-AN) [6] | Hydroxyl groups | Room temperature, 10-30 min | Fluorescent derivatives for HPLC-FLD |
| 2-Methyl-6-nitrobenzoic Anhydride [7] | Hydroxyl groups | 25°C for 30 min with DMAP and picolinic acid | Used in complex biological matrices |
| Trimethylsilyl-diazomethane [8] | Acidic moieties of conjugates | Mild conditions, room temperature | For phase II metabolites (glucuronides/sulfates) |
Materials and Reagents:
Step-by-Step Procedure:
Sample Preparation:
Extraction:
Derivatization:
GC/MS Analysis:
Materials and Reagents:
Step-by-Step Procedure:
Sample Preparation:
Solid-Phase Extraction:
Reconstitution:
UHPLC-HRMS Analysis:
GC-MS Analysis:
LC-MS Analysis:
The analytical methods described herein are particularly relevant in doping control laboratories where the detection of this compound serves as definitive evidence of boldenone administration. [1] The ability to detect this metabolite at low ppb levels is crucial due to the complete metabolism of the parent compound in many cases. In forensic and clinical contexts, these methods enable the discrimination between endogenous production and exogenous administration of anabolic steroids, which is fundamental in both sports doping cases and forensic investigations.
The continuing development of more sensitive and specific methods for this compound detection represents an important front in the fight against doping in sports and illegal use in food-producing animals. Future directions include the development of non-targeted screening approaches using high-resolution mass spectrometry and the direct detection of phase II metabolites without hydrolysis, which may provide longer detection windows and more definitive proof of administration. [8] [5]
4-Dihydroboldenone (DHB), also known as 17β-hydroxy-5β-androst-1-en-3-one or 1-testosterone, is a significant metabolite of the anabolic-androgenic steroid boldenone. As boldenone remains one of the most frequently detected performance-enhancing substances in sports despite being prohibited by the World Anti-Doping Agency (WADA) since 1976, the reliable detection of its metabolites is crucial for effective doping control [1] [2]. DHB possesses substantial anabolic properties and has itself been identified as a substance of abuse in the underground market of image and performance-enhancing drugs, sometimes marketed as "1-Testosterone" [3]. The compound's chemical structure features a Δ1-unsaturated ketone and a 17β-hydroxyl group, characteristics it shares with other anabolic steroids, which influences its metabolic fate and analytical detection strategies.
The detection of this compound presents significant analytical challenges due to its relatively low concentrations in biological matrices, the presence of isomeric compounds, and the need to distinguish between endogenous production and exogenous administration. While boldenone can occur endogenously in rare cases (approximately 3 in 10,000 individuals), the detection of specific metabolites like DHB can provide valuable evidence for confirming intentional misuse [2]. This application note consolidates current methodological approaches and validation parameters for the reliable detection and quantification of this compound across various biological matrices, with particular emphasis on compliance with anti-doping regulatory standards.
The analysis of this compound in biological matrices primarily relies on chromatographic techniques coupled with mass spectrometric detection. Both gas chromatography (GC) and liquid chromatography (LC) approaches have been successfully implemented, each offering distinct advantages for specific applications.
The GC-MS approach for this compound analysis typically requires chemical derivatization to enhance volatility and improve chromatographic performance. Choi et al. demonstrated the effectiveness of heptafluorobutyric anhydride (HFBA) derivatization followed by GC with negative ion chemical ionization (NCI) and tandem mass spectrometry (MS/MS) [4]. This method achieved detection limits of 5-20 ppb (signal-to-noise ratio = 3) for this compound and other anabolic steroids in human urine. The NCI technique offers superior sensitivity for halogenated derivatives compared to electron impact ionization, making it particularly suitable for doping control applications where low detection limits are critical.
LC-MS methods have gained prominence for steroid analysis due to their ability to analyze thermally labile compounds without derivatization. Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) provides exceptional selectivity and sensitivity for determining endogenous anabolic androgenic steroids in biological matrices like serum [5] [6]. The method developed by Van Gansbeke et al. utilized various extraction solvents (methanol, ethyl acetate, pentane, and combinations) and derivatization reagents (Girard's Reagent P, Girard's Reagent T, and methoxyamine) to optimize this compound detection in dried blood spots [1]. The direct analysis of sulfate conjugates using LC-MS/MS in negative electrospray ionization mode has also been reported, providing an alternative approach for detecting phase II metabolites without hydrolysis [2].
Table 1: Comparison of Analytical Techniques for this compound Detection
| Technique | Sample Preparation | Detection Limit | Key Advantages | Applications |
|---|---|---|---|---|
| GC/NCI-MS/MS | HFBA derivatization | 5-20 ppb | High sensitivity for halogenated derivatives | Urine analysis [4] |
| LC-ESI-MS/MS | Solid-phase extraction | Variable based on matrix | No derivatization required; direct analysis of conjugates | Serum, plasma [6] |
| UHPLC-HRMS | Multi-step extraction | Not specified | High resolution; simultaneous unconjugated and conjugated analysis | Dried blood spots [1] |
Proper sample preparation is critical for the reliable detection of this compound, as biological matrices contain numerous interfering compounds that can affect analytical accuracy and sensitivity.
The selection of appropriate biological matrices depends on the specific analytical requirements. Dried blood spots (DBS) have gained acceptance as a complementary matrix to traditional urine and blood samples in anti-doping analysis since WADA approval in September 2021 [1]. DBS collection offers practical advantages including simplified sample collection, transport, and storage. However, the choice of microsampling device requires careful evaluation, as demonstrated in studies comparing FTA DMPK-C cards, 903 protein saver cards, PerkinElmer-226 spot saver cards, Tasso-M20, and Mitra tips. These devices showed variations in blood absorption properties, collection repeatability, and potential analyte-device interactions that can impact detection capabilities [1].
Liquid-liquid extraction approaches have been successfully employed for this compound isolation. Van Gansbeke et al. evaluated multiple extraction solvents including methanol, ethyl acetate, pentane, and various combinations (methanol/acetonitrile, methanol/isopropanol, methanol/water, methanol/isopropanol/tert-butyl methyl ether, and methanol/isopropanol/cyclohexane) [1]. The methanol/isopropanol/tert-butyl methyl ether combination demonstrated particular effectiveness for extracting steroid esters from DBS samples. Optimization of incubation temperatures (20, 30, and 40°C) and extraction durations further enhanced recovery rates.
Solid-phase extraction (SPE) provides an alternative clean-up approach, especially for serum samples. The use of hydrophilic-lipophilic balanced (HLB) sorbents has shown excellent recovery rates (70.2%-96.5%) for both unconjugated and conjugated steroid forms [6]. This single SPE approach simplifies the simultaneous extraction of multiple analyte classes, improving workflow efficiency in high-throughput anti-doping laboratories.
For GC-based methods, chemical derivatization remains essential. The HFBA derivatization protocol described by Choi et al. significantly enhances detection sensitivity for this compound in NCI mode [4]. For LC-MS approaches, derivatization with Girard's Reagent P (GRP) has been employed to improve ionization efficiency and specificity [1]. Alternative derivatization agents including Girard's Reagent T and methoxyamine have also been evaluated, with selection dependent on specific instrumental configurations and analytical requirements.
The following workflow diagram illustrates the comprehensive sample preparation process for this compound analysis:
Sample Preparation Workflow for this compound Analysis
Rigorous method validation is essential to ensure the reliability, accuracy, and defensibility of this compound detection in compliance with international anti-doping standards.
Method sensitivity for this compound detection must be sufficient to identify the low concentrations typically encountered in biological samples. The GC/NCI-MS/MS method with HFBA derivatization achieved detection limits of 5-20 ppb in human urine [4]. For LC-MS approaches, method limits of quantification ranging from 0.006 to 7.904 ng/mL have been reported for endogenous steroids in serum matrices, demonstrating the exceptional sensitivity required for anti-doping applications [6]. Method linearity should be established across the expected concentration range, with correlation coefficients exceeding 0.9859 for serum-based methods [6] and 0.9880-0.9988 for GC/NCI-MS/MS approaches [4].
Intra-day and inter-day precision should be evaluated using quality control samples at multiple concentration levels. Acceptable precision criteria typically require relative standard deviations (RSD) below 15% for most analytical applications, with more stringent requirements (below 10%) for anti-doping applications due to the serious consequences of false positive results. Method accuracy, expressed as percentage recovery, should fall within 70.2%-96.5% for SPE-based methods [6], ensuring minimal analyte loss during sample preparation while maintaining effective removal of matrix interferents.
Method specificity must be demonstrated through the resolution of this compound from potentially interfering compounds, including isomeric steroids and endogenous matrix components. The presence of multiple isomeric forms of anabolic steroids necessitates chromatographic methods capable of adequate separation to prevent misidentification [6]. High-resolution mass spectrometry provides enhanced selectivity through accurate mass measurements, with mass errors typically below 5 ppm for confident compound identification. The application of retention time alignment and fragmentation pattern matching further strengthens method specificity.
Table 2: Method Validation Parameters for this compound Detection
| Validation Parameter | GC/NCI-MS/MS [4] | UHPLC-HRMS [6] | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | Not specified | Not specified | R² ≥ 0.985 |
| Detection Limit | 5-20 ppb | Not specified | S/N ≥ 3:1 |
| Quantification Limit | Not specified | 0.006-7.904 ng/mL | RSD < 20%, accuracy 80-120% |
| Precision | Not specified | RSD < 15% | RSD < 15% |
| Accuracy | Not specified | 70.2-96.5% recovery | 80-120% recovery |
| Specificity | No interference reported | Resolved from isomers | Baseline separation of critical pairs |
Implementing robust quality control measures ensures the ongoing reliability of this compound detection methods and compliance with anti-doping regulatory requirements.
The use of stable isotope-labeled internal standards represents the gold standard for quantitative accuracy in mass spectrometry-based methods. Isotope-labeled analogs of this compound or structurally similar compounds correct for variations in sample preparation, matrix effects, and instrumental response. When isotope-labeled standards are unavailable, alternative internal standards with similar chemical properties and retention characteristics may be employed, though with potentially reduced quantitative accuracy.
Ion suppression or enhancement caused by co-eluting matrix components significantly impacts method accuracy and sensitivity. The evaluation of matrix effects should be incorporated into method validation protocols using post-column infusion or post-extraction addition approaches. Compensation strategies include effective sample clean-up, improved chromatographic separation, and application of isotope dilution techniques. For methods analyzing multiple matrices (urine, blood, serum), matrix effects should be characterized for each specimen type.
Routine analysis should include quality control samples at multiple concentrations (low, medium, high) to monitor method performance. The implementation of Westgard rules or similar statistical quality control protocols facilitates the detection of systematic errors and ensures result reliability. Participation in proficiency testing programs and adherence to WADA technical documents (e.g., TD2021IDCR for identification criteria) further validate methodological competence [1].
The detection of this compound plays a crucial role in multiple analytical contexts, from routine doping control to forensic investigations.
In anti-doping analysis, this compound serves as an important long-term metabolite for detecting boldenone misuse. The detection of phase II metabolites, particularly sulfate conjugates, extends the detection window compared to unconjugated forms [2]. Boldenone sulfate and epiboldenone sulfate have been identified as minor metabolites detectable up to 36-56 hours after administration, providing valuable markers for recent boldenone use [2]. The development of methods for direct sulfate conjugate analysis without hydrolysis simplifies analytical workflows and improves retrospective detection capabilities.
A critical challenge in boldenone-related doping cases involves distinguishing between endogenous production and exogenous administration. While boldenone can occur naturally in rare cases, the detection of specific metabolite patterns including this compound can support origin determination [2]. The application of gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) remains the definitive technique for confirming exogenous origin, but metabolite profiling using LC-MS/MS can provide preliminary evidence to guide further investigation.
Recent studies have explored the application of dried blood spots for steroid ester detection, including this compound precursors [1]. This approach addresses the stability challenges associated with conventional blood collection, as esterases in liquid blood rapidly hydrolyze steroid esters into their free forms. Additionally, community-based drug checking services have identified this compound (marketed as "1-Testosterone") in products obtained from the underground market, highlighting its ongoing misuse as a performance-enhancing substance [3].
The reliable detection and quantification of this compound requires carefully optimized and validated analytical methods that address the compound's specific chemical properties and the complexities of biological matrices. Both GC-MS and LC-MS approaches offer viable pathways for this compound determination, with selection dependent on available instrumentation, required sensitivity, and sample throughput considerations. The ongoing development of methods for direct conjugate analysis and the implementation of alternative matrices like dried blood spots represent significant advances in the retrospective detection of boldenone misuse. As the landscape of performance-enhancing drug use continues to evolve, maintaining robust analytical capabilities for this compound detection remains essential for effective doping control and public health protection.
The non-medical use of anabolic-androgenic steroids (AAS) has evolved into a significant global public health concern, with estimated lifetime prevalence of 3.3% in the general population and 18.4% among recreational sportspeople [1]. This widespread use occurs primarily through unregulated black markets where product quality is highly inconsistent and often dangerously misrepresented. In response to this emerging threat, drug checking services (DCS) have expanded their scope to include AAS, providing vital harm reduction interventions for this underserved population. These services combine advanced analytical techniques with targeted counseling to help users make more informed decisions about substance consumption [1] [2].
The imperative for AAS-specific drug checking is underscored by mounting evidence of extensive product counterfeiting and contamination. Recent studies indicate that over half (52%) of AAS products obtained from black markets are "fake" – containing incorrect substances, improper dosages, or unexpected contaminants [1] [3]. Furthermore, analyses have revealed hazardous heavy metal contamination in many products, presenting additional health risks beyond the inherent pharmacological dangers of AAS use itself [4]. The implementation of specialized DCS for AAS represents a novel public health monitoring tool that simultaneously addresses individual consumer safety needs while generating valuable population-level data on market trends [1] [2].
The chemical analysis of AAS in drug checking services primarily relies on chromatographic separation coupled with mass spectrometric detection. The two predominant techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), each offering complementary advantages for comprehensive AAS profiling [1] [2] [4]. GC-MS is particularly well-established for AAS analysis, providing excellent separation efficiency for volatile and semi-volatile compounds, while LC-MS offers distinct advantages for thermolabile substances and high molecular weight compounds without requiring derivatization [1] [5].
The analytical workflow typically incorporates both qualitative screening to identify present compounds and quantitative analysis to determine precise concentrations. Advanced implementations may also include high-resolution mass spectrometry (HRMS) for non-targeted screening and inductively coupled plasma analysis for detecting heavy metal contaminants [4]. The selection of appropriate analytical methods depends on several factors, including instrument availability, required throughput, detection limits, and the chemical diversity of expected samples [2] [5].
Table 1: Comparison of Primary Analytical Techniques for AAS Analysis
| Technique | Applications | Detection Limits | Key Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Broad-spectrum AAS screening, metabolite profiling | Low μg/mL range | Extensive reference libraries, high separation efficiency | Requires derivatization for some compounds, limited for thermolabile substances |
| LC-MS (Orbitrap) | Targeted quantification, non-targeted screening | Sub-μg/mL range | No derivatization needed, better for polar compounds | Higher instrument costs, more complex data interpretation |
| Radian-ASAP | Rapid screening of tablets and powders | Variable by compound | Minimal sample preparation, rapid analysis | Limited quantitative accuracy, reference database dependent |
| ICP Analysis | Heavy metal contamination | ng/mL range | Element-specific detection, wide dynamic range | Does not identify organic compounds, requires separate analysis |
Rigorous method validation is essential for generating reliable AAS testing results. Based on recent protocols, well-optimized methods demonstrate satisfactory linearity (R² > 0.97) across clinically relevant concentration ranges, with low detection limits (0.003–3 μg/kg) adequate for detecting AAS residues even in complex matrices [5]. Recovery rates typically range between 52.4–126.8%, with the variation reflecting the challenges of analyzing diverse compounds across different matrices [5]. The specificity of these methods is ensured through multiple reaction monitoring (MRM) transitions in tandem mass spectrometry and retention time matching against certified reference standards [2] [5].
For quantitative accuracy, methods must address the significant variability in AAS product composition. Recent studies have revealed that among products with clearly defined expected labeled dosages, only a small minority (4 of 21 samples in one study) fall within a ±5% deviation of the expected purity [4]. This substantial quality variance underscores the importance of precise quantification in addition to qualitative identification, as dosage inaccuracies represent a significant health risk to consumers [1] [4].
The sample collection protocol for AAS drug checking accommodates various physical forms, including injectable solutions, oral tablets, raw powders, and even used vials with residual product [2]. During the pioneering pilot study in Zurich, clients could submit samples anonymously along with a voluntary user questionnaire, with social workers ensuring proper sample documentation and chain of custody procedures [1]. This process includes recording product characteristics such as brand name, stated composition, and physical form, which enables subsequent comparison between claimed and actual composition [1] [2].
Sample preparation varies based on matrix type and analytical requirements:
For oral tablets and powders: Samples undergo solid-phase extraction (SPE) using optimized cartridges (e.g., Captiva EMR–Lipid) to remove interfering matrix components while retaining analytes of interest [5]. The extraction typically employs 90% aqueous acetonitrile with sonication followed by centrifugation at 9500 rpm for 15 minutes at 4°C [5].
For injectable solutions: Samples may require dilution with appropriate solvents (e.g., methanol or acetonitrile) followed by filtration or direct injection depending on concentration [2].
For complex matrices: Advanced approaches such as cold-induced aqueous two-phase systems can be employed, where samples are mixed with water and acetonitrile at a 4:6 ratio, vortexed, ultrasonicated, then frozen at -20°C for 60 minutes to induce phase separation [5].
Table 2: Sample Analysis Results from Recent AAS Drug Checking Studies
| Study Location | Sample Size | Analytical Technique | Key Findings | Counterfeit/Inconsistent Products |
|---|---|---|---|---|
| Zurich, Switzerland [1] | 71 samples | GC-MS | 52% of samples were "fake" (incorrect substance or dosage) | 52% |
| Queensland, Australia [2] | 46 analysable samples | LC-MS (Orbitrap), Radian-ASAP | 9 samples with presence issues, 15 with purity issues | 52.2% (24/46) |
| Australian Market Study [4] | 28 samples | GC-MS, LC-MS, ICP | 15 samples incorrectly labelled; heavy metals detected | 53.6% (15/28) |
| Global Beef Study [5] | 29 beef samples | UHPLC-MS/MS | 15 AS compounds identified across global samples | Not applicable |
The analytical workflow for AAS testing follows a systematic progression from initial screening to confirmatory analysis:
Initial Screening: Samples first undergo rapid screening using direct mass spectrometry techniques such as Radian-ASAP or Fourier-transform infrared spectroscopy (FTIR) for tablets and powders [2]. This step provides preliminary compound identification and informs subsequent analytical approaches.
Confirmatory Analysis: Samples progressing from screening undergo comprehensive analysis through GC-MS or LC-MS. For GC-MS analysis, samples are typically derivatized when necessary to improve volatility and separation characteristics [1]. For LC-MS analysis, reverse-phase chromatography with C18 columns is standard, with mobile phases consisting of water/acetonitrile or water/methanol mixtures, often with modifiers such as formic acid or ammonium formate [2] [5].
Quantification: Compounds identified in screening are quantified against certified reference standards using calibrated instrument response. Multi-point calibration curves are constructed across expected concentration ranges to ensure accurate quantification [2] [5].
Contaminant Screening: Additional analyses may include inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal detection, with particular attention to elements such as lead, arsenic, and mercury [4].
The following workflow diagram illustrates the complete AAS analysis process:
Diagram 1: Comprehensive Workflow for AAS Analysis in Drug Checking Services. The process begins with sample submission and progresses through preparation, screening, confirmatory analysis, and finally result reporting integrated with harm reduction counseling.
Data interpretation relies on multi-level verification to ensure accurate results. Mass spectral data is cross-referenced against established libraries (e.g., National Institute of Standards and Technology libraries) and validated using certified reference materials when available [2] [5]. For novel or uncommon compounds, retention time matching and fragmentation pattern comparison provide additional confirmation [5]. The quantitative results are compared against labeled claims when available, with significant deviations (>20% variance in active pharmaceutical ingredient) typically flagged as purity concerns [2].
Quality control protocols incorporate method blanks, replicate analyses, and continuing calibration verification to maintain analytical integrity [2] [5]. In the Australian mixed-methods study, all unusual findings underwent internal review within the chemistry team, with positive findings indicating mislabelled substances or unexpected pharmacological content requiring formal sign-off by a senior chemist [2]. This rigorous approach to data verification is particularly important in drug checking contexts where results may directly influence individual consumption behaviors and broader harm reduction policies [1] [2].
Recent systematic analyses of AAS products from unregulated markets reveal alarming rates of product inconsistency. The Swiss pilot study found that over half (52%) of user-provided AAS samples were "fake" – containing substances different from those claimed, incorrect dosages, or unexpected components [1] [3]. Similarly, the Australian sequential mixed-methods study found that among 46 analysable samples, 9 exhibited presence issues (compounds differing from expectations) while 15 demonstrated purity issues (concentrations either too low or too high) [2]. This pattern of widespread product inconsistency presents significant challenges for consumers attempting to make informed decisions about use.
Further complicating the risk landscape, analysis of AAS products has revealed potentially dangerous contaminants, including heavy metals in concentrations posing health risks. One Australian study detected twelve different heavy metals in injectable and oral products, with mean concentrations ranging from 0.07 to 62.54 μg/mL in injectables and 1.94-47,901 μg/g in orals [4]. Seven metals were identified in raw powders with mean concentrations of 23.0 μg/g (range 0.96-51.73 μg/g) [4]. These findings highlight additional health risks beyond the pharmacological effects of AAS themselves, particularly for injectable products where contaminants bypass important biological barriers.
Table 3: Contamination Findings in AAS Products from Unregulated Markets
| Contaminant Category | Specific Examples | Concentration Ranges | Potential Health Impacts |
|---|---|---|---|
| Heavy Metals [4] | Lead, arsenic, mercury | 0.07-62.54 μg/mL (injectables); 1.94-47,901 μg/g (orals) | Neurotoxicity, organ damage, cumulative toxicity |
| Incorrect Active Ingredients [1] [2] | Substances differing from label claims | Variable | Unexpected pharmacological effects, adverse reactions |
| Dosage Inconsistencies [2] | Under-dosed or over-dosed products | >20% deviation from claimed dosage | Reduced efficacy or increased toxicity |
| Production Contaminants [1] | Residual solvents, synthesis byproducts | Not systematically quantified | Variable, potentially toxic |
The widespread quality issues in unregulated AAS markets create substantial and unpredictable health risks for consumers. The consumption of products with incorrect active ingredients exposes users to unexpected pharmacological effects and potential adverse reactions, while dosage inconsistencies can lead to either reduced efficacy or increased toxicity [1] [2]. Particularly concerning is the finding that more potent AAS such as trenbolone are sometimes substituted for milder compounds, potentially exposing users to more severe side effects than anticipated [2]. These product quality issues compound the inherent health risks associated with AAS use itself, which include cardiovascular complications, hepatic injury, endocrine disorders, and mental health problems [1] [6].
The presence of heavy metal contaminants in injectable products presents particularly serious health implications, as this route of administration bypasses natural protective barriers [4]. The detection of metals such as lead and arsenic in AAS products suggests potentially inadequate purification processes during clandestine manufacturing, representing an entirely additional dimension of health risk beyond the pharmacological effects of the steroids themselves [4]. These findings highlight the critical importance of drug checking services in identifying not just the primary active compounds, but also potential contaminants that may pose significant health threats to consumers.
Successful implementation of AAS drug checking services requires careful consideration of operational logistics and service delivery models. The Swiss pilot study established a framework where clients could access services by appointment, submitting samples along with completing a voluntary user questionnaire [1]. This process was integrated within an existing DCS infrastructure, demonstrating the feasibility of adding AAS testing to established drug checking programs without requiring completely separate facilities [1]. The service operated with specific sample capacity limits (initially 5 clients/5 samples per day during the pilot phase), balancing analytical capabilities with demand [1].
The Australian model employed a different approach, utilizing community harm reduction organizations across two drug checking sites in Queensland as sample collection points [2]. This distributed model allowed for broader geographic access while maintaining centralized analytical capabilities at an academic institution (Griffith University chemistry laboratory) [2]. Both models shared the common feature of integrating chemical analysis with harm reduction counseling, recognizing that the value of drug checking extends beyond mere compound identification to facilitating risk reduction conversations and promoting safer consumption practices [1] [2].
Evaluation of AAS drug checking services demonstrates high user satisfaction and positive reception among consumers. The Swiss pilot study reported excellent customer satisfaction metrics, with a Net Promoter Score of 97 (integer) and Customer Satisfaction Score of 93% [1]. The typical service clients were characterized as "males partaking in recreational sports, between 22 and 40 years old, working, and with a higher education," with aesthetic enhancement as the primary motivation for AAS use [1]. This user profile aligns with broader epidemiological patterns of AAS use and suggests that drug checking services are successfully reaching the intended population.
Qualitative research with service users indicates that receiving chemical analysis results influences subsequent consumption behaviors. Follow-up interviews with 25 AAS consumers in Australia found that access to testing results reduced trust in unregulated products and led to "more cautious approaches and reconsideration of usage practices" [2]. This behavioral impact demonstrates the potential of drug checking to function as more than just a quality verification service, but as a catalyst for broader harm reduction practices among AAS consumers. The research further highlighted the importance of detailed reporting that includes both identification and quantification of active compounds, as this specific information directly informed consumption decisions [2].
The following diagram illustrates the integration of analytical science with harm reduction outcomes in AAS drug checking services:
Diagram 2: Integrated Framework for AAS Drug Checking Services. The model connects analytical science with multiple service outcomes, including individual risk reduction through direct consumer engagement and public health monitoring through market surveillance and policy translation.
The emerging field of AAS drug checking is increasingly connected with broader clinical care frameworks for people who use image and performance enhancing drugs. A Delphi consensus study currently underway aims to develop "best practice guidance for health care professionals providing medical care to individuals engaging in the nonmedical use of AAS" [7]. This effort recognizes the significant treatment gap that exists for AAS users, who often face barriers to healthcare including fear of stigma and lack of trust in health care professionals [7]. Drug checking services can function as a low-threshold entry point to more comprehensive healthcare services for this population.
The clinical integration of AAS drug checking faces several challenges, including legal uncertainties in some jurisdictions where AAS possession may be prohibited, and limited clinician awareness of AAS-specific issues [7]. However, pioneering services in Switzerland have demonstrated that DCS for AAS can be successfully implemented within existing legal frameworks for harm reduction services [1]. The ongoing development of clinical guidance specifically addressing AAS-related care needs suggests a growing recognition of the importance of appropriate medical responses to non-medical AAS use, with drug checking serving as one component of a comprehensive public health approach [7].
The implementation of drug checking services for AAS represents a promising harm reduction intervention for a population that has historically faced significant barriers to credible product quality information. Recent pilot programs have demonstrated both technical feasibility and high user acceptance, with chemical analysis revealing alarmingly high rates of product inconsistency and contamination in unregulated markets [1] [2] [4]. The integration of advanced analytical techniques including GC-MS and LC-MS provides reliable compound identification and quantification, forming the scientific foundation for these services [1] [2] [5].
Future developments in AAS drug checking will likely focus on expanding analytical capabilities to include broader contaminant screening, reducing turnaround times through more rapid analysis techniques, and enhancing service accessibility through distributed models and potential mail-in options [2]. Additionally, stronger integration with clinical care pathways and specialized medical services for AAS users represents an important opportunity to address the full spectrum of health needs in this population [7]. As these services continue to evolve, they will play an increasingly important role in mitigating the harms associated with non-medical AAS use while generating valuable public health intelligence about this evolving drug market.
4-Dihydroboldenone (DHB), systematically known as 17β-Hydroxy-5β-androst-1-en-3-one, is a significant metabolite of the anabolic steroid Boldenone and is classified as an androgenic anabolic steroid (AAS). This compound has garnered substantial attention in forensic toxicology, anti-doping control, and veterinary drug monitoring due to its role as a primary marker for detecting Boldenone abuse in both human athletics and food-producing animals [1] [2]. The structural characteristics of DHB include a cyclopentanoperhydrophenanthrene nucleus with an unsaturated bond between positions C1-C2 and a ketone group at C3, which are essential for its identification through analytical techniques.
The molecular formula of this compound is C₁₉H₂₈O₂, with an average molecular weight of 288.4244 g/mol and a monoisotopic molecular weight of 288.20893014 g/mol [1] [2]. The compound's IUPAC name is (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one, and it is registered under CAS Number 10529-96-1. As a 5β-reduced metabolite of Boldenone, DHB possesses distinctive chromatographic and mass spectrometric properties that facilitate its detection in complex biological matrices. The compound belongs to the androgen and derivative class of organic compounds, characterized by 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| Synonyms | 1-Testosterone, 17β-Hydroxy-5β-androst-1-en-3-one |
| CAS Number | 10529-96-1 |
| Molecular Formula | C₁₉H₂₈O₂ |
| Average Molecular Weight | 288.4244 g/mol |
| Monoisotopic Mass | 288.20893014 g/mol |
| Chemical Classification | Androstane steroid |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one |
Maintaining the structural integrity and analytical reliability of this compound standards requires strict adherence to specific storage protocols. Based on the compound's physicochemical properties, long-term storage should occur at -20°C or below in airtight, amber glass containers to prevent degradation [1] [2]. The thermolabile nature of steroid compounds necessitates protection from temperature fluctuations, with cryogenic storage at -70°C recommended for certified reference materials intended for quantitative applications.
The predicted physicochemical properties of DHB significantly influence its storage requirements. With a calculated logP value of 3.38 [1] [2], the compound exhibits moderate lipophilicity, influencing its solubility and storage stability. The water solubility is predicted to be approximately 0.013 g/L, indicating limited aqueous stability and emphasizing the need for appropriate organic solvents in standard preparation. The compound contains two hydrogen bond acceptors and one hydrogen bond donor, contributing to its crystalline solid state at room temperature. The polar surface area of 37.3 Ų reflects moderate polarity, which should be considered when selecting storage containers and preparation solvents.
Regular integrity verification of stored standards is essential for maintaining analytical accuracy. Periodic assessment through chromatographic methods should be conducted every six months for standards stored at -20°C and annually for those maintained at -70°C. The freeze-thaw cycles should be rigorously minimized, with recommended aliquoting of stock solutions to prevent repeated exposure to room temperature.
Table 2: Storage Conditions and Stability Parameters for this compound
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Long-term Storage Temperature | ≤ -20°C | Prevents thermal degradation and molecular rearrangement |
| Short-term Storage Temperature | 2-8°C | Maintains stability for working solutions up to 1 month |
| Light Sensitivity | Amber glass containers | Protects against photodegradation of unsaturated bond |
| Atmosphere | Inert gas (N₂) environment | Prevents oxidation of ketone and alcohol functional groups |
| Solution Stability | 6 months at -20°C in methanol | Maintains analytical integrity for quantitative applications |
| Humidity Control | Desiccated environment | Prevents hydration and maintains purity of solid standard |
The manipulation of this compound standards requires implementation of rigorous safety protocols due to its biological activity and potential health risks. Personnel should wear appropriate personal protective equipment (PPE), including nitrile gloves, lab coat, and safety goggles when handling the substance. All procedures should be conducted in a certified chemical fume hood to prevent inhalation exposure, particularly during weighing of powdered material or when working with volatile organic solvents.
The androgenic potency of DHB necessitates particular caution to avoid dermal exposure or accidental ingestion. Laboratory surfaces should be protected with disposable absorbent paper, and all equipment that contacts the standard should be thoroughly decontaminated with an appropriate solvent such as methanol or acetonitrile. Given that DHB is a controlled substance in many jurisdictions, strict inventory control and documentation procedures must be maintained in compliance with relevant regulatory frameworks [1] [3].
Accurate preparation of standard solutions is fundamental for reliable analytical results. For primary stock solutions, precise weighing of this compound should be performed using a calibrated microbalance with minimum capacity of 10 mg. The compound demonstrates optimal solubility in organic solvents such as methanol, acetonitrile, or dimethyl sulfoxide, with recommended stock solution concentration of 1.0 mg/mL.
The volumetric preparation should utilize Class A glassware, and solutions should be allowed to equilibrate to room temperature for 30 minutes before use to ensure complete dissolution. Sonication for 5-10 minutes may be employed to facilitate dissolution, but excessive heating should be avoided to prevent degradation. For most analytical applications, serial dilution in methanol-water or acetonitrile-water mixtures provides appropriate working standards. The solution stability varies with concentration and storage conditions, with 100 μg/mL solutions in methanol remaining stable for approximately three months when stored at -20°C.
Figure 1: Standard solution preparation workflow illustrating critical steps in handling this compound reference materials
Preventing cross-contamination is critical when working with this compound standards, particularly in laboratories analyzing biological samples for trace levels of anabolic steroids. Dedicated glassware and equipment should be reserved for standard preparation, and surfaces should be thoroughly cleaned between procedures. Liquid waste containing DHB should be collected in appropriate chemical waste containers for incineration, while solid waste should be disposed of as hazardous chemical waste in compliance with local regulations.
The analysis of this compound typically employs reverse-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for optimal sensitivity and specificity. Based on predicted chromatographic behavior, DHB exhibits a retention time of approximately 6.6 minutes on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 μm particle diameter) [1]. The ionization efficiency is optimal in positive electrospray ionization (ESI+) mode due to the presence of carbonyl and hydroxyl functional groups capable of protonation.
For chromatographic separation, a binary mobile phase system consisting of water (mobile phase A) and methanol or acetonitrile (mobile phase B), both modified with 0.1% formic acid, provides excellent peak shape and resolution. A gradient elution program starting from 30% organic phase and increasing to 95% over 8-10 minutes effectively elutes DHB while maintaining separation from potentially interfering compounds. The predicted collision cross-section values for DHB are 168.661 Ų for [M+H]+ and 167.312 Ų for [M-H]- [1], which can inform ion mobility spectrometry methods development.
Table 3: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Options |
|---|---|---|
| Chromatographic Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 μm) | Other C18 columns with similar dimensions |
| Mobile Phase A | Water with 0.1% formic acid | 2-10 mM ammonium acetate or ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid | Acetonitrile with 0.1% formic acid |
| Gradient Program | 30% B to 95% B over 8 min | 20-98% B over 10 min depending on application |
| Flow Rate | 0.3 mL/min | 0.2-0.5 mL/min based on column specifications |
| Ionization Mode | ESI+ | APCI+ for specific applications |
| Precursor Ion | m/z 289.2 [M+H]+ | m/z 287.2 [M-H]- in negative mode |
| Product Ions | m/z 135.1, 213.1 (quantifier) | m/z 91.1, 173.1 (qualifier) |
Comprehensive validation of analytical methods for this compound quantification should adhere to international guidelines such as those established by the World Anti-Doping Agency (WADA) or FDA bioanalytical method validation criteria. Key validation parameters include linearity across appropriate concentration ranges (typically 1-500 ng/mL for biological samples), with correlation coefficients (R²) exceeding 0.99. The limit of detection (LOD) for DHB in most matrices should be ≤ 0.5 ng/mL, while the limit of quantification (LOQ) should be ≤ 1 ng/mL for doping control applications.
The accuracy and precision of the method should demonstrate intra-day and inter-day variability of less than 15% (20% at LOQ), with recovery rates between 85-115%. The selectivity of the method should be established by analyzing multiple blank matrices from different sources to demonstrate absence of interfering peaks at the retention time of DHB. For MS/MS detection, monitoring at least two product ion transitions with appropriate ion ratios is essential for confirmatory analysis, particularly in forensic and anti-doping contexts where definitive identification is required.
Systematic evaluation of this compound stability under various conditions is essential for establishing appropriate handling and storage guidelines. The forced degradation studies should expose the compound to relevant stress conditions including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic decomposition. For acid/base stability, samples should be treated with 0.1M HCl or 0.1M NaOH at room temperature for 1-2 hours, followed by neutralization and analysis.
Oxidative stability should be assessed using 3% hydrogen peroxide at room temperature for 30-60 minutes. Thermal degradation can be evaluated by exposing solid standard to 60°C for 24-72 hours, while photostability should be tested by exposing methanolic solutions to both UV (254 nm) and visible light following ICH guidelines. The analysis of degraded samples should employ the same LC-MS/MS parameters established for routine analysis, with particular attention to the appearance of new chromatographic peaks indicating degradation products.
The development and validation of stability-indicating methods for DHB requires demonstration that the method can effectively separate the parent compound from its degradation products. The chromatographic resolution between DHB and its closest eluting degradation product should be ≥ 2.0, with peak purity confirmed by photodiode array detection or mass spectrometry. The primary degradation products of DHB are expected to include hydroxylated derivatives from oxidation and structural isomers from thermal rearrangement.
Long-term stability should be monitored through periodic re-analysis of stored standards against freshly prepared calibrators. Acceptance criteria should include retention time stability (± 0.1 min), peak area consistency (± 15% of initial value), and chromatographic peak shape (asymmetric factor ≤ 2.0). Any evidence of degradation should trigger immediate replacement of the standard and investigation of storage conditions. Documentation should include storage time, temperature history, and results of periodic quality control assessments.
Rigorous quality control measures are essential for maintaining the integrity of this compound standards in analytical workflows. Each batch of analysis should include system suitability tests performed before sample analysis to ensure adequate sensitivity, resolution, and reproducibility. The tests should include injection of a middle-range calibration standard with predetermined acceptance criteria for retention time, peak area, and signal-to-noise ratio.
Procedural blanks should be included in each analytical batch to monitor for potential contamination during sample preparation or analysis. The continuing calibration verification (CCV) standards should be analyzed after every 10-15 samples to ensure sustained instrument performance throughout the sequence. For quantitative applications, matrix-matched calibration curves and quality control samples at low, medium, and high concentrations should be included in each batch, with at least 67% of QC samples falling within ±15% of their nominal concentrations.
The analytical application of this compound standards occurs within a strict regulatory framework due to the compound's status as a banned substance in sports and veterinary medicine [1] [3]. Laboratories handling DHB must maintain comprehensive documentation including certificate of analysis for reference materials, preparation records for standard solutions, and storage condition monitoring logs.
The chain of custody documentation should track the standard from receipt through preparation, use, and disposal, particularly for forensic and anti-doping laboratories seeking ISO 17025 accreditation. All personnel working with DHB should receive appropriate training on the legal implications of mishandling controlled substances and the technical requirements for maintaining analytical integrity. Regular internal audits of standard handling procedures should be conducted to identify potential areas for improvement and ensure ongoing compliance with relevant regulatory standards.
The proper handling and storage of this compound standards is fundamental to generating reliable analytical data in doping control, forensic toxicology, and veterinary drug monitoring. Implementation of the protocols outlined in these application notes—including strict temperature control, protection from light, appropriate solvent selection, and rigorous quality assurance—ensures the long-term stability and analytical integrity of this important reference material. The comprehensive understanding of DHB's physicochemical properties and stability characteristics enables laboratories to establish robust analytical methods that meet regulatory requirements and withstand scientific scrutiny.
4-Dihydroboldenone (5β-androst-1-en-17β-ol-3-one) is a significant metabolite of the anabolic steroid boldenone, an androgenic agent whose use is officially banned in both human athletics and animals destined for food production due to serious toxicological effects on cardiovascular, hepatic, and neuroendocrine systems [1] [2]. Because most anabolic steroids are extensively metabolized, with little to no parent compound excreted, the identification and accurate quantification of metabolites like this compound is crucial for effective doping control and food safety monitoring [3] [2]. This document provides detailed application notes and a standardized protocol for the reliable quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique lauded for its high specificity, sensitivity, and capability for multiplexed analysis [4] [5] [6].
Robust sample preparation is paramount to minimize matrix effects and achieve low limits of quantification. The chosen method must effectively isolate the target analyte from complex biological matrices.
The core analytical system requires optimization for maximum sensitivity and specificity.
Chromatographic Separation:
Mass Spectrometric Detection:
The following procedure is adapted from proven methods for steroids and boldenone metabolites [5] [3].
Table 2: Instrumental Parameters for LC-MS/MS Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Phenomenex Luna C8(2), 100 × 2 mm, 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 23 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive |
| Capillary Temperature | 275 °C |
| Sheath Gas Flow | 30 (arbitrary units) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 289.24 [M+H]⁺ | 135.1 | 107.1 | 20-26 |
| 17β-Boldenone | 287.24 [M+H]⁺ | 135.1 | 121.1 | 20-26 |
| 17α-Boldenone | 287.24 [M+H]⁺ | 135.1 | 121.1 | 20-26 |
| d3-Boldenone (IS) | 290.27 [M+H]⁺ | 135.1 | - | 20-26 |
Note: The exact MRM transitions and collision energies must be optimized using standard solutions on the specific instrument in use. The m/z values for this compound are predicted based on its molecular structure [1] [2].
According to international guidelines, the following validation parameters must be established to ensure the method's reliability [9] [8].
Table 4: Target Validation Parameters for the Quantitative Method
| Validation Parameter | Acceptance Criterion |
|---|---|
| Specificity | No interference at analyte retention time in blank matrix |
| Linearity | R² > 0.99 over the calibration range |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1, with precision ≤20% RSD and accuracy of 80-120% |
| Accuracy (Recovery) | 85–115% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% |
| Matrix Effect | Consistent signal in matrix vs. solvent (≤ ±25%) |
This protocol outlines a robust and reliable LC-MS/MS method for the sensitive quantification of this compound, a key metabolite for monitoring the illegal use of boldenone. The method leverages efficient sample preparation and highly specific MRM detection, making it suitable for application in anti-doping laboratories, veterinary drug residue testing, and forensic science. Adherence to method validation guidelines ensures the generation of accurate, precise, and defensible data.
Q1: What is 4-Dihydroboldenone (DHB) and why is PIP a major concern? this compound (DHB), often referred to as 1-Testosterone, is a potent anabolic-androgenic steroid. It is the 5-alpha reduced form of Boldenone, which prevents it from converting to estrogen and is known for promoting lean, dry muscle gains [1]. However, it has a strong reputation for causing severe Post-Injection Pain (PIP), which is its most frequently reported adverse effect [1] [2]. User experiences describe the pain as ranging from persistent, deep muscle soreness to the formation of painful, hardened lumps or "knots" at the injection site that can last for days or over a week, sometimes limiting mobility and training [2] [3].
Q2: What are the proposed causes of DHB-related PIP? The pain is primarily attributed to the physical and chemical properties of the compound and its formulation. The leading theories are:
The diagram below illustrates how these factors lead to PIP.
The following table consolidates common PIP issues with evidence-based mitigation strategies.
| Problem Scenario | Proposed Mitigation Strategy | Rationale & Implementation Notes |
|---|
| General PIP Prevention | • Dilute the injection: Mix DHB with a companion compound (e.g., Testosterone) in the same syringe. • Use lower concentrations: Source DHB at 100 mg/mL or lower. • Frequent, smaller injections: Split weekly dose into 3+ injections of smaller volume (e.g., ≤0.5 mL per site). • Ensure deep IM injection: Avoid sub-Q leakage. | Dilution reduces the concentration of the irritating compound per unit volume [2] [5]. Micro-dosing prevents overloading a single muscle site [3] [1]. Sub-Q leakage is reported to cause particularly painful lumps [2]. | | Persistent, Severe Pain/Lumps | • Apply heat: Use a heating pad or warm compress on the area post-injection. Warm the vial before drawing. • Gentle massage: Lightly massage the area and keep the muscle mobile. • Site rotation: Systematically rotate between many large muscle groups (glutes, delts, quads, lats). | Heat can help keep the oil less viscous and may prevent or re-dissolve crystals [4] [6]. Gentle massage and movement promote dispersion and absorption [4]. Rotation allows previous sites to recover fully [4]. | | Crystallized/Crashed Vial | • Gently warm the vial: Place the sealed vial in hot water (approx. 70-80°C) until crystals dissolve. Do not boil. • Consider solvent ratio: If home-brewing, ensure sufficient Benzyl Benzoate (BB) and use MCT oil for better stability. | Crystallization in the vial indicates a stability issue. Heating re-dissolves the crystals into the solution [6]. An improper solvent-to-hormone ratio is a common cause of vial crash [6]. |
For researchers observing administration protocols, the following methodology is recommended to minimize adverse events.
Protocol: Deep Intramuscular Administration of DHB in Preclinical Models
Solution Preparation & Stability Check
Administration Procedure
Post-Administration Monitoring
| Problem Area | Potential Cause | Recommended Solution | Key Experimental Parameters & Notes |
|---|---|---|---|
| Sample Preparation | Inefficient extraction from complex matrix (e.g., urine, supplements). | Use Solid-Phase Extraction (SPE) with C18 cartridges [1]. | Conditioning: 2 mL methanol, 2 mL water [1]. Loading: 5 mL urine [1]. Elution & Reconstitution: Dry under N₂ at 40°C; reconstitute in appropriate solvent [1]. |
| Low recovery of trace-level analyte. | For dietary supplements, optimize a liquid-liquid extraction method [2]. | Method development is critical due to diverse supplement matrices [2]. | |
| Derivatization | Poor volatility and detection sensitivity in EI mode. | Derivatize with Heptafluorobutyric Anhydride (HFBA) [3]. | Technique switches ionization to Negative-Ion Chemical Ionization (NCI), significantly boosting sensitivity for steroids [3] [4]. |
| Incompatibility with GC-MS due to thermal lability. | Form pentafluorobenzyl esters for NCI analysis [4]. | These derivatives form stable negative ions ([M-H]⁻), yielding high sensitivity with minimal fragmentation [4]. | |
| Chromatography & Detection | Co-elution or poor separation from matrix interferents. | Use GC with a high-resolution capillary column. Optimize temperature gradient and flow rate [2]. | A well-resolved chromatographic peak is essential for accurate isotope ratio measurement in GC-IRMS [5]. |
| Inadequate sensitivity for low-concentration detection. | Utilize GC/Tandem MS (GC-MS/MS) after HFBA derivatization [3]. | MS/MS provides superior selectivity and lower detection limits by monitoring specific parent-to-daughter ion transitions [3]. |
Standard Electron Ionization (EI) often produces extensive and complex fragmentation. Negative-Ion Chemical Ionization (NCI), especially with HFBA derivatization, is particularly effective for electronegative compounds and can provide significantly higher sensitivity and lower background noise, leading to improved detection limits [3] [4].
The primary challenge is the vast diversity of supplement matrices (powders, pills, liquids). A single, universal extraction method may not be effective. You must develop and validate a robust liquid-liquid extraction protocol that can handle different excipients and recover the target steroid, which is often present at low levels [2].
Coupling a high-resolution separation technique like Gas Chromatography (GC) with a tandem mass spectrometer (MS/MS) is the gold standard. This method confirms identity based on two criteria: the compound's retention time and its unique fragmentation pattern (precursor ion -> product ion), providing high confidence in the result [3] [4].
The following diagram outlines the core workflow for detecting this compound via GC-MS, integrating the optimization strategies discussed.
For your research on 4-Dihydroboldenone, the following validated methods can be employed to ensure analytical accuracy. The table below summarizes key parameters from recent studies.
| Methodology | Key Feature / Derivatization Agent | Application Context | Reported Detection Limit | Citation |
|---|---|---|---|---|
| GC/NCI-MS/MS | Heptafluorobutyric anhydride (HFBA) | Determination in human urine | 5-20 ppb (Signal/Noise ≥3) | [1] |
| GC/TQ-MS (Triple Quadrupole) | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Identification in adulterated dietary supplements | Below 7.0 ng/g or ng/mL | [2] |
| Online 2D-HPLC + GC/C/IRMS | No chemical derivatization | Isolation from urinary matrices for isotopic analysis | 2 ng/mL | [3] |
This method is useful for achieving high sensitivity in negative chemical ionization mode [1].
This method is robust for screening dietary supplements and other complex samples for steroid contamination [2].
This protocol is crucial for obtaining high-purity isolates, especially for advanced techniques like determining compound origin [3].
For a systematic approach to identifying and characterizing impurities in your research compounds, the following workflow integrates the methodologies discussed.
Understanding the prevalence of this issue is crucial for risk assessment. The following table summarizes findings from a systematic review of black-market anabolic androgenic steroids (AAS) [1] [2]:
| Category | Definition | Mean Proportion Found (95% CI) |
|---|---|---|
| Counterfeit | Active ingredient does not match the label [1] [2]. | 36% (29% - 43%) [1] [2] |
| Subclassified as: | ||
| - Inert | Contains no active ingredient [1] [2]. | Data from source studies |
| - Substituted | Contains a different active ingredient than labeled [1] [2]. | Data from source studies |
| - Adulterated | Contains not all, or more, active ingredients than labeled [1] [2]. | Data from source studies |
| Substandard | Active ingredient matches label, but concentration is incorrect [1] [2]. | 37% (17% - 63%) [1] [2] |
| Subclassified as: | ||
| - Under-concentrated | Active ingredient below the defined acceptable range (e.g., <80% of declared) [1] [2]. | Data from source studies |
| - Over-concentrated | Active ingredient above the defined acceptable range (e.g., >130% of declared) [1] [2]. | Data from source studies |
A multi-technique approach is essential for confirming the identity and quantity of substances. Here are the key methodologies, including one specifically referencing 4-Dihydroboldenone:
| Technique | Principle & Application | Key Details from Literature |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates mixture components (GC) and identifies them based on mass/charge ratio (MS) [3]. | Used with derivatization (e.g., heptafluorobutyric anhydride) for determining AAS, including This compound [3]. Negative-ion chemical ionization (NCI) can improve sensitivity [3]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific; ideal for complex biological matrices [4]. | A 2024 review notes it is a predominant, successful technique for identifying boldenone and its metabolites/precursors, crucial for differentiating origin [4]. |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Determines the steroid's origin (endogenous vs. synthetic) by measuring carbon isotope ratios [4]. | Cited as a key method for characterizing whether a compound like boldenone is endogenous or exogenous [4]. |
The general workflow for analyzing a suspected counterfeit sample can be visualized as follows:
Q1: What are the primary health risks posed by counterfeit anabolic steroids? Counterfeit AAS pose a dual threat. First, they can introduce toxic substances or cause infections at injection sites [5]. Second, products that are inert fail to deliver any effect, while substituted or adulterated products can lead to unexpected side effects, toxic reactions, or failed research outcomes due to unknown variables [1] [2] [5].
Q2: Beyond laboratory analysis, what strategies can researchers use to mitigate the risk of obtaining counterfeit materials? The illicit market is the primary source of counterfeits [1]. Therefore, the most critical step is to source all analytical standards and reference materials from reputable, licensed chemical suppliers and pharmaceutical manufacturers. Research into user habits shows that "trust in the seller" is a key criterion, though this is less reliable than certified sourcing [1]. Users in online forums also report checking packaging for tampering, but they recognize the limitations of these methods [5].
Q3: The product I tested contains the labeled active ingredient but at a concentration of 50% of the declared amount. How is this classified? This is a classic example of a substandard product, specifically under-concentrated [1] [2]. The active pharmaceutical ingredient (API) matches the label, but its quantity falls outside the acceptable range (often defined as 80-130% of the declared formulation) [1] [2].
It is important to reiterate that the data on counterfeit prevalence pertains to the black market [1] [2] [5]. Researchers should procure materials through legitimate and professional channels to avoid these risks entirely.
Furthermore, while the analytical techniques listed are applicable, the search results did not contain a specific, step-by-step experimental protocol dedicated solely to this compound identification from a finished product. The methodology would generally follow standard protocols for steroid analysis using GC-MS or LC-MS/MS, as referenced.
For your reference, here is the basic chemical identification data for this compound (also known as 1-Testosterone or DHB) compiled from scientific databases [1] [2].
| Property | Value / Description |
|---|---|
| Common Name | This compound, 1-Testosterone, DHB [1] [2] [3] |
| Systematic Name | (5β,17β)-17-Hydroxyandrost-1-en-3-one [1] [2] |
| CAS Number | 10529-96-1 [1] [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] |
| Average Molecular Weight | 288.4244 g/mol [1] [2] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] |
| Description | A metabolite of the anabolic-androgenic steroid boldenone [1] [2]. |
User reports from bodybuilding forums indicate significant difficulties in creating stable, pain-free solutions, which can inform critical troubleshooting areas. The table below summarizes these commonly reported issues [4] [5].
| Reported Issue | User Description & Context |
|---|---|
| Severe Injection Pain | Often described as causing painful knots, lumps, or swelling at the injection site that can last for days and limit mobility [4] [5]. |
| Solution Concentration | Concentrations at or above 100 mg/mL are frequently associated with pain. User experiments suggest lower concentrations (e.g., 75 mg/mL) are better tolerated [4]. |
| Carrier Oils & Solvents | Users report testing various carrier oils (MCT, Miglyol 840, GSO, etc.). "Harsh solvents" are sometimes used to achieve higher concentrations, which can increase pain [4] [5]. |
| Delayed Onset of Pain | A notable phenomenon where pain and lumps do not appear immediately but develop 15-20 hours or even 4-5 days post-injection [4] [5]. |
While not directly about stability, recent analytical techniques can be crucial for testing the stability and concentration of your formulations. A 2024 review details advanced methods for detecting boldenone and its metabolites [6].
Based on the challenges identified, here are structured experimental approaches to troubleshoot and improve the stability of this compound in solution.
Diagram Context: This workflow outlines a systematic approach to improving DHB stability. You would iterate through different chemical formulation parameters, test the resulting solutions using physical, analytical, and biological methods, and continue refining until a stable, well-tolerated solution is achieved.
Problem: Solution Crashes (Compound precipitates out of solution)
Problem: In-Tolerance (Reports of severe pain and inflammation)
The search results do not contain specific, scientifically validated protocols for creating a stable this compound solution. The information from forum sources reflects user experimentation and should be treated as anecdotal. For definitive guidance, consulting specialized literature in pharmaceutical formulation and steroid chemistry is essential.
| Potential Cause | Detailed Description & Solution |
|---|---|
| Sample Preparation Issues | Inefficient extraction can cause significant analyte loss. Solution: For complex matrices, use Solid-Phase Extraction (SPE) for cleaner extracts and higher recovery [1] [2]. Ensure sample solvent matches the initial mobile phase strength to prevent "strong solvent" effects that distort peaks and impact quantification [3]. |
| Chromatographic Issues | Analyte interaction with active sites in the system or column causes loss. Solution: For silanol interaction, use high-purity silica (Type B) or polar-embedded group columns [3]. For trace metal chelation, add a competing chelating agent like EDTA to the mobile phase [3]. |
| Column & System Degradation | A degraded column or large system volume can trap or broaden the analyte peak. Solution: Replace the column if voided or degraded [3]. Minimize extra-column volume; use capillaries with 0.18 mm inner diameter for HPLC and ensure the total volume is less than 1/10 of the smallest peak volume [3]. |
| Chemical Instability | The analyte may degrade post-extraction or in solution. Solution: Store prepared samples at low temperatures (e.g., 4°C) and analyze promptly [3]. Use heptafluorobutyric anhydride (HFBA) derivatization for GC-MS analysis to improve stability and detection sensitivity [4]. |
Since the search results lack a specific protocol for this compound, the following method is adapted from a validated LC-MS/MS procedure for determining testosterone in bovine serum, which is a comparable steroid hormone [2].
1. Sample Preparation & Extraction:
2. LC-MS/MS Instrument Parameters:
The following workflow diagram outlines the key stages of this experimental process.
Q1: What is 4-Dihydroboldenone and why is it relevant for research? A1: this compound is a metabolite of the androgenic anabolic steroid (AAS) boldenone [1] [2]. Its relevance stems from its role as a biomarker for detecting the illegal use of boldenone in both humans and livestock, as the parent steroid is often fully metabolized and not excreted [1] [2]. Research into its effects and mitigation is crucial for forensic and regulatory science.
Q2: What are the primary safety considerations when handling this compound? A2: As an androgenic anabolic steroid, it is considered a substance of abuse with reported toxicological effects on the cardiovascular, hepatic, and neuroendocrine systems [1] [2]. You should treat it as a potent hormonal agent and adhere to strict biosafety level 2 (BSL-2) protocols, including the use of personal protective equipment (PPE) to prevent inhalation, ingestion, or skin contact.
Q3: Are there any known non-genomic signaling pathways activated by similar androgens that I should account for in my experimental design? A3: Yes. Research on Dihydrotestosterone (DHT), a structurally and functionally similar androgen, has demonstrated rapid, non-genomic actions. These are mediated through the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK1/2 pathway, which can subsequently phosphorylate targets like regulatory myosin light chains (RMLC) in skeletal muscle [3]. This pathway can influence physiological parameters like force contraction within minutes, independent of the classical androgen receptor (AR) and gene transcription [3]. The following diagram illustrates this pathway:
DHT Non-Genomic Signaling Pathway
Problem: Observed cellular responses are too rapid to be explained by genomic pathways. Solution: Your experiment may be capturing non-genomic effects. Consider the protocol below to investigate this, using inhibitors to dissect the signaling pathway as shown in the diagram above [3].
Problem: Need to detect and quantify this compound in a complex biological sample. Solution: Analytical methods are key. The table below summarizes predicted physicochemical properties that can inform the development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods [1] [2].
This protocol is adapted from studies on Dihydrotestosterone (DHT) and provides a methodological framework for studying rapid, non-genomic effects that may be relevant for this compound [3].
1. Tissue Preparation and Buffers
2. Experimental Setup and Force Measurement
3. Drug Application and Inhibitor Studies
4. Data Analysis
Compare force production (twitch and tetanic amplitude) before and after treatment.
Use Western blotting on snap-frozen tissue to assess the phosphorylation status of key signaling molecules like ERK1/2 and Regulatory Myosin Light Chains (RMLC) [3].
The experimental workflow is summarized in the following diagram:
Experimental Workflow for Force Analysis
The following table consolidates key chemical and predicted data for this compound to assist in analytical method development [1] [2].
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] [2] |
| CAS Number | 10529-96-1 [1] [2] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] |
| Average Molecular Weight | 288.4244 g/mol [1] [2] |
| Predicted logP | 3.38 [1] [2] |
| Predicted Water Solubility | 0.013 g/L [1] [2] |
| Recommended Detection | LC-MS/MS (Based on its status as a metabolite) [1] [2] |
Based on the inhibitor studies, the following theoretical strategies can be proposed to mitigate side effects related to non-genomic signaling in research models:
What is this compound? this compound (also known as 1-Testosterone) is a metabolite of the anabolic steroid boldenone [1] [2]. It is an androgenic anabolic steroid (AAS) and a derivative of dihydrotestosterone [3]. Its use is banned in humans and animals intended for human consumption, making its reliable detection important for anti-doping and forensic controls [1] [2].
What are its key chemical identifiers? The table below summarizes the fundamental chemical information for this compound.
| Property | Value |
|---|---|
| Common Name | This compound, 1-Testosterone [1] [3] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] |
| Average Molecular Weight | 288.4244 g/mol [1] [2] |
| CAS Registry Number | 10529-96-1 [1] [2] |
What is a major challenge in developing analytical methods for this compound? A primary challenge is achieving high sensitivity and selectivity for detection, especially in complex biological matrices like urine. Since anabolic steroids are often extensively metabolized and excreted in very low concentrations, highly sensitive techniques are required [1] [4].
The following established method for determining this compound and other anabolic steroids in human urine uses Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) [4] [5].
The workflow for this protocol can be visualized as follows:
1. Sample Preparation and Derivatization
2. Instrumental Analysis
3. Key Performance Metrics The table below outlines the performance data reported for this method.
| Parameter | Performance Data |
|---|---|
| Linear Range (Correlation) | R² between 0.9880 and 0.9988 for the studied steroids [5] |
| Detection Limit (S/N=3) | 5-20 parts per billion (ppb) [4] [5] |
| Applicable Compounds | Method validated for this compound, boldenone, nandrolone, mesterolone, and others [4] [5] |
This compound is a metabolite of the anabolic androgenic steroid Boldenone [1]. It belongs to a class of organic compounds known as androgens and derivatives [1] [2]. In anti-doping and forensic analysis, detecting the parent steroid can be difficult as it is rapidly metabolized, making the identification of its metabolites crucial for confirming use [1].
Here are answers to common questions and specific issues you might encounter.
While data is limited for this specific compound, the primary factors influencing the stability of anabolic steroids and their metabolites in biological samples are well-established [3]:
A recent study on synthetic cathinones and their dihydro-metabolites provides the best available guidance for storage conditions [3]. The table below summarizes the findings, which can be cautiously applied to other dihydro-metabolites like this compound.
| Storage Condition | Stability Duration | Recommended Use Case |
|---|---|---|
| Room Temperature (22-23°C) | Up to 3 days | Short-term handling during initial processing. |
| Refrigerated (4°C) | Up to 14 days | Short-term storage for analysis within two weeks. |
| Frozen (-40°C) | >1 month for most; up to 12 months with potential losses | Recommended method for long-term storage; retesting possible. |
A key finding is that dihydro-metabolites consistently demonstrated better stability than their parent compounds across all temperatures [3]. This suggests that this compound may be a more reliable biomarker than Boldenone itself in stored samples.
Degradation can lead to:
To establish a lab-specific stability profile for this compound, you can adapt the following protocol based on forensic toxicology practices [3].
The following diagram outlines the key stages of the experimental process:
If you encounter instability, consider these corrective actions based on analytical best practices:
Rapid Degradation During Storage:
Chromatographic Issues (Peak Tailing, Retention Time Drift):
The table below summarizes the key identifiers and available data for both compounds:
| Property | Boldenone | 4-Dihydroboldenone (1-Testosterone) |
|---|---|---|
| Chemical Name | Δ1-Testosterone; 1-Dehydrotestosterone [1] | 17β-Hydroxy-5β-androst-1-en-3-one; Dihydroboldenone [2] [3] |
| Primary Use | Veterinary medicine (horses); performance/image enhancement [4] [1] [5] | Metabolite of Boldenone; sold as anabolic agent (1-Testosterone) [2] [5] [6] |
| Anabolic Potency | Described as having "strong anabolic effects" [1] | Information missing |
| Androgenic Potency | Described as having "moderate androgenic effects" [1] | Information missing |
| Metabolic Relationship | Parent compound | A 5α-reduced metabolite of Boldenone [2] [3] [1] |
| Experimental Data | Animal studies show adverse effects on reproductive functions [4] | Information missing |
A key piece of indirect evidence comes from their metabolic relationship. As shown in the pathway below, Boldenone can be converted into this compound in the body by the enzyme 5α-reductase [1]. In general, 5α-reduction of anabolic steroids tends to increase their binding affinity to the androgen receptor, which can potentially enhance their anabolic potency [7].
While direct comparative studies are lacking, research on Boldenone provides insights into its effects and the methodologies used to evaluate anabolic steroids.
Adverse Effects of Boldenone Undecylenate in Male Rabbits [4] This study demonstrates a protocol for assessing the reproductive toxicity of anabolic steroids.
The search results indicate a significant gap in the literature regarding a direct experimental comparison of the anabolic potency of this compound and Boldenone. The available data is primarily descriptive.
The metabolic pathway suggests this compound could be more potent, but this hypothesis requires validation through direct receptor binding assays and comparative in vivo studies measuring anabolic effects on muscle mass and strength.
The table below summarizes Relative Binding Affinity (RBA) data for the androgen receptor (AR) in skeletal muscle and prostate, as well as for Sex Hormone-Binding Globulin (SHBG). RBA is relative to methyltrienolone (R1881), a synthetic androgen to which a value of 100 is assigned [1] [2].
| Steroid Name | AR in Skeletal Muscle (RBA) | AR in Prostate (RBA) | SHBG (RBA) |
|---|---|---|---|
| Methyltrienolone (R1881) | 100 (Reference) | 100 (Reference) | Data not provided |
| 19-Nortestosterone (Nandrolone) | Strong binding (exact value not listed) | Strong binding (exact value not listed) | Data not provided |
| Testosterone | Strong binding (exact value not listed) | Strong binding (exact value not listed) | RBA less than DHT |
| Dihydrotestosterone (DHT) | Lower RBA | Higher RBA | ~25% of 1α-methyl-DHT [1] |
| 1α-Methyl-DHT (Mesterolone) | Binds less avidly than Testosterone | Binds less avidly than Testosterone | ~4x RBA of DHT [1] |
| Stanozolol | Weak (RBA < 0.05) | Weak (RBA < 0.05) | Binds to SHBG [1] |
| Methanedienone | Weak (RBA < 0.05) | Weak (RBA < 0.05) | Binds to SHBG [1] |
| Fluoxymesterolone | Weak (RBA < 0.05) | Weak (RBA < 0.05) | Data not provided |
| Oxymetholone | RBA too low to be determined | RBA too low to be determined | Data not provided |
Key Findings from the Data: The study concluded that the binding pattern was similar in muscle and prostate tissue, with a notable exception being that DHT had a higher RBA in the prostate than in muscle [1] [2]. DHT binds avidly to SHBG, though less so than 1α-methyl-DHT (mesterolone) [1].
The data in the table above was generated using a standardized competitive binding assay, a common method for measuring receptor affinity [1] [2].
The following diagram illustrates the canonical signaling pathway for androgens like DHT, which explains the downstream effects of receptor binding.
This canonical (genomic) pathway involves the hormone binding to the cytosolic androgen receptor, which translocates to the nucleus to regulate gene expression [3] [4]. Androgens can also signal through non-canonical, rapid, membrane-associated pathways [3].
The lack of specific data for 4-Dihydroboldenone indicates it may not have been included in major comparative binding studies. To continue your research, I suggest:
A primary challenge with steroid hormone immunoassays is cross-reactivity, where the assay's antibodies mistakenly recognize molecules with a similar structure to the target steroid [1] [2]. This is a well-documented limitation that can lead to inaccurate results [3] [4].
Researchers and manufacturers follow standardized experimental protocols to evaluate potential cross-reactivity. The table below summarizes the key steps of this methodology, as detailed in the search results [1] [2].
| Step | Description | Key Details |
|---|---|---|
| 1. Sample Preparation | Spiking a known amount of test compound into a neutral matrix (e.g., hormone-free serum/plasma). | Matrix should be free of the target analyte to ensure measured signal comes only from cross-reactant. |
| 2. Assay Measurement | Measuring "apparent" concentration of target steroid using immunoassay. | Follow manufacturer's protocol for the specific immunoassay platform. |
| 3. Data Calculation | Calculating % Cross-reactivity. | Formula: (Observed Apparent Concentration / Concentration of Cross-reactant Added) x 100. |
The following diagram illustrates the logical workflow of a cross-reactivity investigation based on this experimental protocol:
Since specific data on 4-Dihydroboldenone is unavailable in the literature I searched, here are practical suggestions for your comparison guide:
This compound is a metabolite of the anabolic steroid boldenone [1] [2]. Its identification is crucial in doping control and veterinary testing because the parent steroid is almost completely metabolized, and the metabolites are the key markers of its illegal use [1].
Here is a summary of its core chemical identity:
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] |
| CAS Registry Number | 10529-96-1 [1] |
| Classification | Androgen and derivative [1] [2] |
While a specific purity protocol was not found, the following established methods for detecting this compound and related steroids can serve as a foundation for designing a purity validation study. You can adapt the core principles, such as sample preparation, chromatography, and mass spectrometry parameters.
This method is suitable for screening purposes and was applied to solid nutritional supplements [3] [4].
| Aspect | Protocol Description |
|---|---|
| Sample Preparation | Liquid-Liquid Extraction: The solid sample is dissolved in 1 N NaOH. Analytes are extracted using a mixture of pentane and freshly distilled diethyl ether (9:1 ratio) [3]. |
| Derivatization: The extracted steroids are derivatized with a mixture of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) / NH₄I / ethanethiol in a ratio of 320:1:2 [3]. Alternatively, derivatization with Heptafluorobutyric anhydride (HFBA) has also been used for GC-MS analysis [4]. |
| Analysis | Instrument: GC-MS Mode: Selected Ion Monitoring (SIM) [3]. Negative-Ion Chemical Ionization (NCI) tandem mass spectrometry (MS/MS) can be used for higher sensitivity [4]. | | Performance | The method was validated for 28 anabolizing agents. Limits of detection (LOD) for the compounds ranged from 2 to 40 ng/g [3]. |
This method offers high sensitivity and specificity and can be applied to blood serum [5] [6].
| Aspect | Protocol Description |
|---|
| Sample Preparation | Deproteinization: A 500 µL blood serum sample is mixed with 500 µL of a deproteinization solvent (e.g., a mixture of methanol and zinc sulfate) [5]. Derivatization (Optional): To enhance sensitivity for certain steroids, microwave-assisted derivatization with methoxyamine hydrochloride can be employed [6]. | | Chromatography | Technique: UHPLC (Ultra High Performance Liquid Chromatography) Column: C18 reversed-phase column. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid [5]. | | Mass Spectrometry | Instrument: Triple Quadrupole Mass Spectrometer (MS/MS) Ionization: Electrospray Ionization (ESI), typically in positive mode. Acquisition Mode: Multiple Reaction Monitoring (MRM) [5]. | | Performance | A validated method for 17 steroids in bovine and equine blood achieved limits of detection (LOD) as low as 0.023 parts per billion (ppb) and limits of quantification (LOQ) as low as 0.069 ppb for some compounds [5]. |
The following diagram outlines the general workflow for analyzing this compound, integrating the protocols from the methods above.
Since the specific purity data for a this compound reference standard was not found, I suggest you take the following steps:
The table below summarizes the fundamental information available for this compound.
| Property | Description |
|---|---|
| Common Name | This compound (also known as 1-Testosterone, DHB) [1] [2] |
| Chemical Name | 17β-Hydroxy-5β-androst-1-en-3-one [1] |
| Type | Anabolic-Androgenic Steroid (AAS) [1] |
| Origin | Metabolite of the AAS boldenone [1] |
| User Community Info | Listed in underground guides as an oral compound for "bulking" (muscle gain) [2] |
While specific data on this compound is scarce, extensive research details the toxicological effects common to the AAS class. These adverse outcomes provide a framework for understanding its potential risks.
The table below consolidates key toxic effects associated with AAS misuse, which are likely relevant to this compound [3] [4] [5].
| Organ System | Toxic Effects | Supporting Experimental/Epidemiological Data |
|---|
| Cardiovascular System | • Cardiomegaly (enlarged heart) • Left ventricular hypertrophy • Myocardial fibrosis & necrosis • Atherogenic effects (unfavorable lipid profile) • Increased risk of sudden cardiac death [3] [4] [5] | Human Studies: Post-mortem analyses link AAS use to cardiac structural changes and sudden death. Case reports show high prevalence of hypertrophy and fibrosis in users [4]. Animal Models: Rat studies using Nandrolone Decanoate show significant increase in cardiac troponin I (a marker of heart muscle damage), elevated LDL, and histological evidence of myocardial necrosis [5]. | | Liver (Hepatotoxicity) | • Hepatotoxicity (especially with 17-α-alkylated oral AAS) [3] [2] | Case Reports & Reviews: Medical literature documents potential for serious liver damage, including cholestasis and peliosis hepatis, from AAS abuse [2]. | | Neuroendocrine System | • Suppression of natural testosterone production • Alterations in mood and behavior (increased aggression) [3] [2] | Human Studies: AAS use is associated with hypogonadism post-cycle and various psychiatric effects. Cognitive tests show impaired visual memory in users [3] [2]. | | Musculoskeletal System | • Toxic effects on skeletal muscle tissue [5] | Animal Models: Rat studies demonstrate AAS causes degenerative changes and necrosis in skeletal muscle fibers, observable via histopathology [5]. |
Research points to several key mechanisms through which AAS induce cellular damage, particularly in the heart. The following diagram illustrates these interconnected pathways:
The primary mechanisms responsible for AAS-induced cardiotoxicity and sudden death include [4]:
The following methodologies are adapted from animal studies investigating AAS toxicity, which could form a basis for comparative toxicology screening.
This protocol assesses general organ toxicity and potential protective agents [5].
This protocol evaluates potential neuronal damage, though its relevance to human physiology requires careful interpretation [3] [6].
A true comparative toxicology guide for this compound is currently constrained by a lack of targeted studies. Key research gaps include:
Future research should prioritize controlled in vivo studies that include this compound in a panel of AAS, measuring standardized endpoints such as cardiac biomarkers, lipid profiles, and detailed histopathology.
The table below summarizes the core chemical identification and predicted physicochemical properties of 4-Dihydroboldenone. [1] [2]
| Property | Description |
|---|---|
| Common Name | This compound, 1-Testosterone, Dihydroboldenone (DHB) [1] [2] [3] |
| IUPAC Name | (1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-3-en-5-one [1] [2] |
| CAS Registry No. | 10529-96-1 [1] [2] |
| Chemical Formula | C₁₉H₂₈O₂ [1] [2] |
| Molecular Weight | 288.4244 g/mol [1] [2] |
| Chemical Classification | Androgen and derivative; Dihydrotestosterone (DHT) derivative [1] [2] [4] |
| Description | A metabolite of the anabolic steroid boldenone [1] [2]. |
Research employs multiple techniques to confirm DHB's structure and physical form, which is critical for identifying its use.
The following diagram illustrates the typical experimental workflow for the solid-state structural characterization of DHB and related compounds, integrating the techniques described above. [5]
Based on available preclinical and anecdotal data, here is a comparison of DHB's profile with common alternatives. [5] [6] [3]
| Compound | Primary Mechanism / Characteristic | Key Reported Effects / Performance | Key Safety Concerns / Limitations |
|---|---|---|---|
| Dihydroboldenone (DHB) | Non-aromatizing DHT derivative; high anabolic activity via AR [6] [3] | Increased muscle hardness/vascularity; strength boost; lean gains [6] | Potential liver toxicity (elevated liver enzymes/weight) [3]; no human clinical trial data [3] |
| Testosterone (Baseline) | Aromatizes to estrogen; 5α-reduces to DHT [4] | Balanced muscle/strength gains; improves RBC count/energy [4] | Estrogen-related side effects (bloating, gynecomastia) [6] [4] |
| Boldenone (Equipoise) | DHB parent compound; mild estrogenicity [3] [4] | Steady lean mass gains; significant endurance boost from RBC stimulation [4] | Poor 5α-reductase substrate; very little converts to DHB [3] |
| Primobolan (Methenolone) | Non-aromatizing DHT derivative; well-tolerated [3] [4] | Quality muscle preservation/gains; mild with low side-effect incidence [3] | Considered "mild"; less dramatic mass/strength gains vs. stronger compounds [3] |
| Nandrolone | 19-Nortestosterone derivative; progestogenic activity [4] | Significant hypertrophy; joint pain relief; popular for bulking [3] | Progestogenic side effects; suppressive of natural testosterone production [4] |
The most concrete comparative data comes from a preclinical study in castrated rats, providing a direct, milligram-for-milligram comparison of anabolic and androgenic effects. [3]
| Tissue / Effect | Testosterone Propionate Impact | Dihydroboldenone (DHB) Impact | Interpretation |
|---|---|---|---|
| Levator Ani Muscle (Anabolic Indicator) | Significant growth increase | Less growth than Testosterone | DHB is less anabolic than Testosterone milligram for milligram [3] |
| Prostate & Seminal Vesicles (Androgenic Indicator) | Significant growth increase | Similar growth to Testosterone | DHB's androgenic effect on sex organs is comparable to Testosterone [3] |
| Liver Weight | No significant change | Significant increase | Suggests potential hepatotoxicity, unusual for injectable steroid [3] |
The analysis confirms DHB as a potent anabolic steroid with specific effects and significant risks. The lack of human clinical data and the signal of potential liver toxicity are the most critical factors for researchers to consider. Future work should focus on controlled human trials to definitively establish its safety and efficacy profile.